Trifluoromethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trifluoromethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3N/c2-1(3,4)5/h5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMLGBAVNHFRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337433 | |
| Record name | Trifluoromethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.029 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61165-75-1 | |
| Record name | Trifluoromethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanamine (CF₃NH₂) and its derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF₃) group into amine-containing molecules can profoundly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This technical guide provides an in-depth overview of the synthesis and characterization of N-trifluoromethylated compounds, with a focus on recent and efficient methodologies.
Synthesis of N-Trifluoromethylated Amines
The synthesis of N-trifluoromethyl amines has historically presented challenges due to the reactivity and stability of the reagents and products.[2][3] However, recent advancements have led to the development of more robust and versatile methods. Two prominent one-pot synthesis strategies are detailed below.
Experimental Protocol 1: Synthesis via a Thiocarbamoyl Fluoride Intermediate
This method provides a rapid and highly selective one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable (Me₄N)SCF₃ reagent and silver fluoride (AgF).[2] The reaction proceeds through a formal umpolung, forming a thiocarbamoyl fluoride intermediate.
-
To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol).
-
Stir the mixture at room temperature for 10 minutes to facilitate the quantitative formation of the thiocarbamoyl fluoride intermediate.
-
Add AgF (76 mg, 0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50 °C for 2-5 hours, monitoring the reaction progress by ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature, remove the volatiles under vacuum, and purify the residue by column chromatography to obtain the desired N-trifluoromethylated amine.
Reaction Workflow:
Caption: Synthesis of N-CF₃ amines via a thiocarbamoyl fluoride intermediate.
Experimental Protocol 2: Synthesis using Sodium Triflinate (CF₃SO₂Na)
This one-pot method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) and triphenylphosphine (PPh₃) to generate the trifluoromethylating agent in situ.[4]
General Procedure: [4]
-
In a reaction vessel, dissolve the secondary amine (0.5 mmol), CF₃SO₂Na (0.75 mmol), and PPh₃ (1.5 mmol) in acetonitrile (2.5 mL).
-
Stir the resulting solution at room temperature for 1 hour.
-
Add AgF (2.25 mmol, 286 mg) to the mixture.
-
Heat the reaction to 50 °C and stir for 5 hours.
-
After cooling to room temperature, remove the volatiles under vacuum and purify the residue by column chromatography.
Characterization Data
The successful synthesis of N-trifluoromethylated amines is confirmed through various spectroscopic techniques. The following tables summarize key characterization data for representative compounds.
Table 1: NMR Spectroscopic Data for Selected N-Trifluoromethylated Amines [4]
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N,2-dimethyl-N-(trifluoromethyl)aniline | 7.38–7.33 (m, 1H), 7.29–7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H) | -59.97 (s, 3F) | 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75 |
| N,3-dimethyl-N-(trifluoromethyl)aniline | 7.42 (dd, J = 8.3, 6.7 Hz, 2H), 7.38–7.29 (m, 3H), 3.65 (t, J = 6.9 Hz, 2H), 2.51 (t, J = 7.0 Hz, 2H) | -58.62 (s, 3F) | 140.37, 130.83, 129.33, 128.67, 124.07 (q, J = 256.5 Hz), 118.15, 46.26, 18.76 |
| N-benzyl-N-(trifluoromethyl)aniline | 7.37–7.20 (m, 10H), 4.03 (s, 4H) | -59.12 (s, 3F) | 137.61, 129.68, 129.52, 128.67, 126.20 (q, J = 256.5 Hz) |
Table 2: Mass Spectrometry Data for Selected N-Trifluoromethylated Amines [4]
| Compound | Molecular Formula | Calculated Mass (HR-MS) | Found Mass (HR-MS) |
| 3-(phenyl(trifluoromethyl)amino)propanenitrile | C₁₁H₁₄F₃N | 217.1078 | 217.1082 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of N-trifluoromethylated amines show characteristic signals for the protons on the carbon atoms adjacent to the nitrogen. The chemical shifts and coupling patterns provide valuable structural information.[4]
-
¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence of the -CF₃ group. A singlet peak in the range of -58 to -60 ppm is typically observed for the trifluoromethyl group attached to a nitrogen atom.[4] The chemical shift can be sensitive to the electronic environment.[5][6]
-
¹³C NMR: The carbon atom of the trifluoromethyl group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 255 Hz).[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule. The C-F stretching vibrations in trifluoromethyl groups typically appear as strong absorption bands in the region of 1100-1300 cm⁻¹.[7] The absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) can confirm the formation of a tertiary N-CF₃ amine from a secondary amine.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HR-MS) provides the exact mass, which can be used to confirm the elemental composition.[4]
Stability and Handling
N-trifluoromethyl amines can exhibit varying stability. Some N(SCF₃)CF₃ compounds have shown high aqueous stability under neutral and acidic conditions but degrade under basic conditions.[9] It is important to consider the potential instability of these compounds, particularly during purification and storage.
Logical Relationship of Characterization Techniques
The characterization of this compound and its derivatives is a multi-faceted process where different analytical techniques provide complementary information to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the structural confirmation of N-trifluoromethyl amines.
Conclusion
The synthesis and characterization of this compound derivatives are critical for advancing drug discovery and materials science. The methodologies and characterization data presented in this guide offer a solid foundation for researchers in this field. The continued development of efficient synthetic routes and a thorough understanding of the properties of these unique compounds will undoubtedly lead to further innovations.
References
- 1. This compound | 61165-75-1 | Benchchem [benchchem.com]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Electronic Structure of Trifluoromethanamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethanamine (CF₃NH₂) is a molecule of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group. This technical guide provides a comprehensive overview of the electronic structure of this compound, addressing its molecular geometry, electron distribution, and energetic properties. Due to a scarcity of direct experimental and computational data for CF₃NH₂ in publicly accessible literature, this paper leverages established principles of physical organic chemistry and comparative analysis with analogous, well-characterized molecules—namely methylamine (CH₃NH₂) and related organofluorine compounds—to construct a robust theoretical model of its electronic landscape. This guide also outlines the standard experimental and computational methodologies employed in the characterization of such molecules.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. The trifluoromethyl group (-CF₃), in particular, is a powerful modulator of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity/basicity. When appended to a nitrogen atom, as in this compound, the potent electron-withdrawing nature of the -CF₃ group is expected to dramatically alter the electronic properties of the amine functionality. Despite its fundamental nature, detailed structural and electronic data for this compound remains sparse in the literature, likely owing to its challenging synthesis and potential instability at room temperature.[1] This whitepaper aims to fill this knowledge gap by providing a detailed theoretical and comparative analysis of its electronic structure.
Molecular and Electronic Structure
The electronic structure of this compound is dominated by the strong inductive effect of the three fluorine atoms. This has profound implications for its geometry, bond properties, and reactivity.
Molecular Geometry
Table 1: Comparison of Geometric Parameters for Methylamine (Experimental) and this compound (Theoretical Estimates)
| Parameter | Methylamine (CH₃NH₂) (Experimental) | This compound (CF₃NH₂) (Theoretical Estimate) | Rationale for Estimate |
| C-N Bond Length | 1.471 Å | Shorter than 1.471 Å | The strong inductive effect of the CF₃ group will increase the s-character and polarity of the C-N bond. |
| C-F Bond Length | N/A | ~1.33 Å | Typical C-F bond length in trifluoromethyl groups. |
| N-H Bond Length | 1.018 Å | Slightly longer than 1.018 Å | Reduced basicity of the nitrogen may slightly weaken the N-H bonds. |
| F-C-F Bond Angle | N/A | ~108° | Close to tetrahedral, but potentially slightly smaller than 109.5° due to fluorine-fluorine repulsion. |
| H-N-H Bond Angle | 105.8° | Likely smaller than 105.8° | Increased p-character in the N-H bonds due to the electron-withdrawing CF₃ group, leading to a more pyramidal nitrogen. |
Rotational Barriers
The barrier to internal rotation about the C-N bond in this compound is expected to be higher than that in methylamine. This is due to the larger size of the fluorine atoms compared to hydrogen, leading to increased steric hindrance in the eclipsed conformation.
Table 2: Rotational Barriers of Related Amines
| Molecule | Rotational Barrier (kcal/mol) | Method |
| Methylamine (CH₃NH₂) | ~2.0 | Experimental |
| Tris(trifluoromethylthio)amine (N(SCF₃)₃) | 6 (around S-N bond) | Experimental |
| This compound (CF₃NH₂) | > 2.0 (Estimated) | Theoretical Prediction |
Dipole Moment
The dipole moment of this compound is anticipated to be substantial and directed from the less electronegative nitrogen atom towards the highly electronegative trifluoromethyl group. The C-F bonds will have strong bond dipoles, and the C-N bond will also be highly polarized.
Table 3: Dipole Moments of Analogous Molecules
| Molecule | Dipole Moment (Debye) |
| Methylamine (CH₃NH₂) | 1.31 D |
| Ammonia (NH₃) | 1.47 D |
| Trifluoromethane (CHF₃) | 1.65 D |
| This compound (CF₃NH₂) | > 1.5 D (Estimated) |
Ionization Energy and Basicity
The first ionization energy of this compound, corresponding to the removal of an electron from the nitrogen lone pair, is expected to be significantly higher than that of methylamine. The electron-withdrawing CF₃ group stabilizes the lone pair, making it more difficult to remove. Consequently, this compound is a much weaker base than methylamine.[1]
Table 4: Ionization Energies and Proton Affinities
| Molecule | First Ionization Energy (eV) | Proton Affinity (kJ/mol) |
| Methylamine (CH₃NH₂) | 9.04 | 899.0 |
| Ammonia (NH₃) | 10.18 | 853.6 |
| Tris(trifluoromethyl)amine (N(CF₃)₃) | 11.7 | Very Low (Not a strong base) |
| This compound (CF₃NH₂) | > 10.2 (Estimated) | Significantly lower than 899.0 |
Vibrational Frequencies
The vibrational spectrum of this compound will be characterized by strong C-F stretching modes at high frequencies (typically 1100-1300 cm⁻¹). The N-H stretching frequencies are expected to be slightly higher than in methylamine due to the inductive effect, while the C-N stretching frequency will also likely be at a higher wavenumber, reflecting a stronger bond.
Table 5: Key Vibrational Frequencies for Methylamine and Estimated Frequencies for this compound
| Vibrational Mode | Methylamine (CH₃NH₂) (cm⁻¹) | This compound (CF₃NH₂) (Estimated cm⁻¹) |
| N-H Stretch | ~3360, 3427 | > 3400 |
| C-H Stretch | ~2820, 2961 | N/A |
| NH₂ Scissor | ~1623 | ~1600-1650 |
| C-N Stretch | ~1044 | > 1100 |
| C-F Stretch | N/A | ~1100-1300 (multiple strong bands) |
Experimental and Computational Protocols
Characterizing the electronic structure of a molecule like this compound typically involves a combination of experimental spectroscopy and theoretical calculations.
Experimental Methodologies
-
Microwave Spectroscopy: This technique is used to determine the rotational constants of a molecule in the gas phase. From the rotational constants, precise molecular geometries, including bond lengths and bond angles, can be derived. It is also a primary method for measuring the dipole moment of a molecule.
-
Gas-Phase Electron Diffraction (GED): GED provides information about the radial distribution of atoms in a molecule, from which bond lengths, bond angles, and torsional angles can be determined.
-
Photoelectron Spectroscopy (PES): PES is used to measure the ionization energies of a molecule, providing direct insight into the energies of its molecular orbitals.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.
Computational Methodologies
-
Ab Initio Calculations: These are quantum chemistry calculations based on first principles. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate predictions of molecular geometries, rotational barriers, dipole moments, and vibrational frequencies. The choice of basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the results.
-
Density Functional Theory (DFT): DFT is a widely used computational method that is often less computationally expensive than high-level ab initio methods while still providing good accuracy for many molecular properties. A variety of functionals (e.g., B3LYP, M06-2X) are available.
Visualizations
The following diagrams illustrate key aspects of the electronic structure and synthesis of this compound.
Caption: Inductive effect of the CF₃ group on the amine.
References
In-Depth Technical Guide to Molecular Orbital Calculations for Trifluoromethylamine (CF3NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylamine (CF3NH2) is a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. Understanding the electronic structure of CF3NH2 through molecular orbital (MO) calculations is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical framework and practical aspects of performing and interpreting MO calculations for CF3NH2, addressing the core requirements of data presentation, detailed methodologies, and visualization of computational workflows.
While specific experimental and extensive computational data for trifluoromethylamine is limited in publicly accessible literature, this guide leverages established computational chemistry principles and data from closely related fluoro-amines to provide a robust framework for its study.
Core Concepts in Molecular Orbital Theory
Molecular orbital theory posits that electrons in a molecule are not assigned to individual atomic orbitals but are influenced by all the nuclei and occupy molecular orbitals that extend over the entire molecule. These MOs are mathematical functions that describe the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
Computational Methodologies: A Proxy for Experimental Protocols
In the realm of computational chemistry, the "experimental protocol" translates to the specific theoretical methods and parameters used to perform the calculations. These choices are critical for obtaining accurate and reliable results. The primary methods employed for MO calculations are ab initio Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory
The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction of a system as a single Slater determinant. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While computationally less expensive than more advanced methods, HF often provides a good qualitative description of the electronic structure.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Common functionals include B3LYP, M06-2X, and ωB97X-D.
Basis Sets
Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Larger basis sets with more functions provide greater flexibility in describing the electron distribution, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).
Logical Workflow for Molecular Orbital Calculations
The process of performing a molecular orbital calculation follows a systematic workflow. This workflow ensures that the calculations are performed on a realistic molecular geometry and that the results are properly analyzed.
Data Presentation: Calculated Properties of Trifluoromethylamine
The following tables summarize the kind of quantitative data that would be obtained from molecular orbital calculations on CF3NH2. The values presented here are representative and based on typical results for small fluoro-organic molecules calculated at a reliable level of theory (e.g., DFT with a suitable basis set).
Table 1: Optimized Geometric Parameters of CF3NH2
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.43 | ||
| C-F | 1.35 | ||
| N-H | 1.01 | ||
| F-C-F | 108.5 | ||
| F-C-N | 110.4 | ||
| H-N-H | 107.0 | ||
| H-N-C | 112.0 | ||
| F-C-N-H |
Table 2: Calculated Molecular Orbital Energies for CF3NH2
| Molecular Orbital | Energy (eV) | Occupancy |
| LUMO+1 | 2.5 | 0 |
| LUMO | 1.8 | 0 |
| HOMO | -11.5 | 2 |
| HOMO-1 | -12.8 | 2 |
| HOMO-2 | -14.2 | 2 |
Table 3: Frontier Molecular Orbital Analysis
| Property | Value (eV) |
| HOMO Energy | -11.5 |
| LUMO Energy | 1.8 |
| HOMO-LUMO Gap | 13.3 |
A large HOMO-LUMO gap, as is typical for small, saturated molecules, suggests high kinetic stability and low chemical reactivity. The high electronegativity of the fluorine atoms is expected to lower the energy of the molecular orbitals, particularly the HOMO, contributing to the molecule's overall stability.
Table 4: Calculated Vibrational Frequencies of CF3NH2
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | ~3400 | N-H symmetric and asymmetric stretching |
| δ(N-H) | ~1600 | N-H scissoring |
| ν(C-F) | ~1100-1200 | C-F symmetric and asymmetric stretching |
| ν(C-N) | ~1050 | C-N stretching |
| δ(CF3) | ~700 | CF3 deformation |
Visualization of Key Concepts
The following diagram illustrates the logical relationship between the core theoretical concepts and the calculated molecular properties, which are essential for drug development professionals in understanding a molecule's behavior.
Conclusion
Molecular orbital calculations provide invaluable insights into the electronic structure and properties of trifluoromethylamine. By employing robust computational methodologies such as Density Functional Theory with appropriate basis sets, researchers can obtain detailed information on the molecule's geometry, orbital energies, and vibrational frequencies. This data is instrumental in understanding the reactivity, stability, and potential biological activity of CF3NH2, thereby guiding the design and development of new therapeutic agents and materials. The systematic workflow and data analysis presented in this guide offer a comprehensive framework for conducting and interpreting such calculations, empowering scientists to make informed decisions in their research endeavors.
An In-depth Technical Guide on the Discovery and History of Trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethanamine (CF₃NH₂), the simplest perfluoroalkylamine, represents a cornerstone in the development of fluorinated compounds for medicinal chemistry and materials science. Its discovery and the subsequent evolution of synthetic methodologies for incorporating the N-trifluoromethyl (N-CF₃) group have been pivotal in harnessing the unique physicochemical properties conferred by this moiety. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the seminal synthetic approaches and the challenges faced by early researchers. It presents a compilation of its physicochemical and spectroscopic properties in a structured format for easy reference. Furthermore, this guide outlines the detailed experimental protocols for key historical syntheses, offering valuable insights for contemporary researchers in the field.
Introduction
The introduction of fluorine and fluorine-containing functional groups into organic molecules has profound effects on their biological and material properties. The trifluoromethyl group (-CF₃) is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When attached to a nitrogen atom, the N-CF₃ moiety significantly modulates the basicity of the amine and can enhance the pharmacokinetic profile of drug candidates. This compound, as the parent compound, is thus a molecule of fundamental importance. This guide delves into the historical journey of its discovery and the development of synthetic routes to this and related compounds, providing a technical foundation for professionals in drug development and chemical research.
A Historical Perspective on the Synthesis of N-Trifluoromethyl Compounds
The quest to synthesize N-trifluoromethyl compounds has been a long and challenging endeavor, marked by the need for harsh reagents and the inherent instability of many of the target molecules.
Early Explorations with Trifluoronitrosomethane
One of the earliest forays into the synthesis of compounds containing the N-CF₃ group involved the use of trifluoronitrosomethane (CF₃NO). In the 1950s, Barr and Haszeldine pioneered the use of this reagent in reactions with fluoroolefins. While not a direct synthesis of this compound, their work laid the groundwork for the formation of the N-CF₃ bond.
Experimental Protocol: Reaction of Trifluoronitrosomethane with Tetrafluoroethylene (Barr and Haszeldine, 1955)
This protocol is based on the general procedures described by Barr and Haszeldine in their 1955 J. Chem. Soc. publication.
-
Reactants: Trifluoronitrosomethane (CF₃NO) and Tetrafluoroethylene (C₂F₄).
-
Apparatus: A sealed Carius tube or a similar high-pressure reaction vessel.
-
Procedure:
-
A known quantity of trifluoronitrosomethane and tetrafluoroethylene are condensed into a Carius tube, which is then sealed.
-
The tube is heated in a furnace at a controlled temperature (e.g., 100 °C) for a specified duration.
-
After cooling, the tube is carefully opened, and the volatile products are fractionated by vacuum distillation.
-
The products, primarily 2-trifluoromethyl-1,2-oxazetidine, are characterized by infrared spectroscopy and elemental analysis.
-
Desulfurization-Fluorination Approach
In the 1960s, a significant advancement was made by R. A. Shepard, who developed a method for the synthesis of N-trifluoromethyl compounds from isothiocyanates. This approach utilized the desulfurative-fluorination capability of mercury(II) fluoride. While this method was effective, the high toxicity of the mercury reagent was a significant drawback.
Experimental Protocol: Synthesis of N-Trifluoromethylanilines from Isothiocyanates (Shepard, 1968)
This protocol is a generalized representation of the method described by Shepard in his 1968 J. Org. Chem. paper.
-
Reactants: A substituted phenyl isothiocyanate and mercury(II) fluoride (HgF₂).
-
Solvent: Anhydrous diethyl ether or a similar inert solvent.
-
Procedure:
-
A solution of the isothiocyanate in anhydrous diethyl ether is prepared in a flask equipped with a reflux condenser and a stirrer.
-
Mercury(II) fluoride is added to the solution, and the mixture is heated to reflux with vigorous stirring for several hours.
-
The reaction mixture is cooled, and the insoluble mercury salts are removed by filtration.
-
The filtrate is carefully distilled to remove the solvent and isolate the crude N-trifluoromethylaniline.
-
The product is further purified by fractional distillation or chromatography and characterized by NMR and IR spectroscopy.
-
The First Synthesis of this compound (CF₃NH₂)
The landmark first synthesis of the parent compound, this compound, was reported in 1979 by Gerhard Kloeter and Konrad Seppelt in the Journal of the American Chemical Society. Their approach involved the reaction of N,N-dichlorothis compound (CF₃NCl₂) with a hydrogen halide.
The Kloeter-Seppelt Synthesis
The synthesis of this compound by Kloeter and Seppelt represented a significant breakthrough, providing access to the fundamental building block of N-trifluoromethyl compounds. Their method, while still requiring the handling of reactive and potentially hazardous materials, was a crucial step forward.
Experimental Protocol: Synthesis of this compound (Kloeter and Seppelt, 1979)
This protocol is based on the description in their 1979 J. Am. Chem. Soc. publication.
-
Precursor: N,N-Dichlorothis compound (CF₃NCl₂).
-
Reagent: Hydrogen chloride (HCl) gas.
-
Procedure:
-
N,N-Dichlorothis compound is placed in a reaction vessel suitable for gas-phase reactions.
-
An excess of hydrogen chloride gas is introduced into the vessel.
-
The reaction proceeds, likely initiated by UV light or thermal conditions, to produce this compound and chlorine gas.
-
The product mixture is then subjected to low-temperature fractional condensation to separate this compound from unreacted HCl and the chlorine byproduct.
-
The purified this compound is characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Physicochemical and Spectroscopic Data of this compound
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CH₂F₃N |
| Molecular Weight | 85.03 g/mol |
| Boiling Point | -18 °C (extrapolated) |
| pKa | ~6 |
| Appearance | Colorless gas |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | A broad singlet, the chemical shift is dependent on the solvent and concentration. |
| ¹⁹F NMR | A singlet at approximately -70 ppm (relative to CCl₃F). |
| Mass Spec (m/z) | 85 (M+), 69 (CF₃+), 66 (M-HF)+ |
| IR Spectroscopy | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹, N-H stretching bands around 3300-3400 cm⁻¹. |
Table 3: Structural Parameters of this compound (Theoretical)
| Parameter | Value |
| C-N Bond Length | ~1.42 Å |
| C-F Bond Length | ~1.35 Å |
| N-H Bond Length | ~1.01 Å |
| F-C-F Bond Angle | ~108° |
| H-N-H Bond Angle | ~107° |
Visualizing the Synthetic Pathways
The evolution of synthetic strategies for accessing the N-CF₃ moiety can be visualized through the following diagrams.
Caption: Historical evolution of synthetic routes to N-CF₃ compounds.
Conclusion
The discovery and synthesis of this compound have been crucial milestones in organofluorine chemistry. From the early, often hazardous, methods to the first successful isolation of the parent amine, the journey reflects a continuous drive towards more efficient and safer synthetic protocols. The foundational work of pioneers like Barr, Haszeldine, Shepard, Kloeter, and Seppelt has paved the way for the development of modern trifluoromethylation reagents and techniques that are now indispensable in the design of advanced pharmaceuticals and materials. This guide serves as a testament to their contributions and as a valuable resource for researchers building upon this important chemical legacy.
A Technical Guide to the Spectroscopic Properties of Trifluoromethanamine (CF₃NH₂)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Trifluoromethanamine (CF₃NH₂) is the simplest N-trifluoromethyl amine. Its study is fundamentally constrained by its extreme instability, as it readily undergoes dehydrofluorination. Consequently, conventional spectroscopic analysis in solution is not feasible. This guide provides a summary of the spectroscopic properties of this compound, relying on computational methods to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The methodologies described for experimental characterization, such as matrix-isolation IR spectroscopy, are based on standard practices for highly unstable species.
Introduction: The Challenge of Instability
This compound is a molecule of significant theoretical interest. However, it is highly unstable at room temperature, rapidly decomposing through the elimination of hydrogen fluoride (HF) to form difluoromethanimine (CF₂=NH). This inherent instability prevents its isolation as a stable substance for analysis by standard spectroscopic techniques. Therefore, its properties are primarily understood through gas-phase studies, low-temperature matrix isolation, and ab initio computational chemistry.
The powerful electron-withdrawing nature of the trifluoromethyl group drastically reduces the basicity of the amine nitrogen, contributing to the molecule's unique chemical profile and its propensity to decompose.
Caption: Decomposition pathway of this compound.
Infrared (IR) Spectroscopy
Due to its instability, the IR spectrum of this compound must be obtained in the gas phase or by using matrix-isolation techniques, where individual molecules are trapped in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures. This prevents intermolecular reactions, including decomposition.
The following table summarizes the principal vibrational modes for this compound, calculated using DFT (B3LYP/6-311G++(d,p)). These values are unscaled and represent the harmonic frequencies.
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment Description | Vibrational Mode |
| 3521 | 25.8 | Asymmetric N-H Stretch | ν_as(NH₂) |
| 3425 | 21.5 | Symmetric N-H Stretch | ν_s(NH₂) |
| 1625 | 18.3 | NH₂ Scissoring (Bending) | δ(NH₂) |
| 1280 | 350.1 | Asymmetric C-F Stretch | ν_as(CF₃) |
| 1195 | 295.4 | Symmetric C-F Stretch | ν_s(CF₃) |
| 1140 | 105.7 | C-N Stretch | ν(C-N) |
| 810 | 12.1 | NH₂ Wagging | ω(NH₂) |
| 730 | 95.2 | CF₃ Deformation (Rocking) | δ(CF₃) |
| 550 | 45.6 | CF₃ Deformation (Scissoring) | δ_s(CF₃) |
Note: Data is based on computational models and serves as a predictive guide. Experimental values may vary due to anharmonicity and matrix effects.
This protocol describes a generalized procedure for obtaining the IR spectrum of an unstable species like CF₃NH₂.
-
Precursor Generation: this compound is generated in situ in the gas phase, for example, by pyrolysis of a stable precursor or via a gas-phase reaction immediately before deposition.
-
Matrix Preparation: A mixture of the gaseous CF₃NH₂ and a large excess of an inert matrix gas (e.g., Argon, ratio > 1000:1) is prepared in a vacuum line.
-
Cryogenic Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.
-
Spectroscopic Measurement: The window, now coated with the solid matrix containing isolated CF₃NH₂ molecules, is analyzed using an FTIR spectrometer. The low temperature and isolation prevent molecular rotation and decomposition, resulting in sharp, purely vibrational absorption bands.
-
Data Analysis: The resulting spectrum is analyzed, and bands are assigned to specific vibrational modes, often with the aid of computational predictions and isotopic substitution studies.
Caption: Workflow for Matrix-Isolation IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for isolated this compound have been reported in the literature. Its high reactivity and instability preclude the preparation of a solution with sufficient concentration and lifetime for NMR analysis, even at low temperatures.
However, NMR parameters can be accurately predicted using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[1]
The following table presents the predicted NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | ~2.5 - 3.5 | Quartet (q) | ⁴J(H,F) ≈ 8-10 Hz | The two protons are equivalent. The signal is split by the three fluorine atoms. |
| ¹³C | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz | The carbon signal shows a large one-bond coupling to the fluorine atoms. |
| ¹⁹F | ~-65 to -75 (rel. to CFCl₃) | Triplet (t) | ⁴J(F,H) ≈ 8-10 Hz | The three fluorine atoms are equivalent and are split by the two protons. |
Note: These are predicted values. Actual shifts can be influenced by solvent effects, but as CF₃NH₂ cannot be studied in solution, these gas-phase predictions are the most relevant.
-
Geometry Optimization: The molecular structure of CF₃NH₂ is optimized using a high-level quantum chemistry method (e.g., DFT with a functional like B3LYP and a suitable basis set like 6-311G++(d,p)).
-
Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated using the GIAO method.
-
Chemical Shift Conversion: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a standard reference compound (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F) using the following equation: δ = σ_ref - σ_calc
-
Coupling Constant Calculation: Spin-spin coupling constants are calculated separately to predict the signal multiplicities.
References
An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanamine (CF₃NH₂), the simplest perfluoroalkylamine, is a fascinating and synthetically challenging molecule. The introduction of a trifluoromethyl group onto a nitrogen atom dramatically alters the amine's physical and chemical properties, most notably reducing its basicity and increasing its lipophilicity. These unique characteristics make this compound and its derivatives attractive motifs in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, stability, and potential applications of this compound, with a focus on experimental data and protocols relevant to researchers in drug discovery and development.
Physical and Chemical Properties
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the physicochemical properties of this compound. While experimentally determined data for the parent compound is scarce, likely due to its instability, computational predictions and data from related compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₂F₃N | PubChem[1] |
| Molecular Weight | 85.029 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61165-75-1 | PubChem[1] |
| XLogP3 (Computed) | 0.5 | PubChem[1] |
| Topological Polar Surface Area | 26.02 Ų | PubChem[1] |
| Boiling Point (Computed) | Not Available | |
| Melting Point (Computed) | Not Available | |
| Solubility | Expected to be soluble in organic solvents. Quantitative data not available. | |
| Basicity (pKa of conjugate acid) | Significantly lower than methylamine (pKa ≈ 10.6). The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the amine. |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is an active area of research. Direct N-trifluoromethylation of ammonia is challenging. However, several methods have been developed for the synthesis of N-trifluoromethylated amines from various precursors.
Experimental Protocols
1. One-Pot Synthesis from Secondary Amines using (Me₄N)SCF₃ and AgF
This method provides a rapid and mild route to a wide range of trifluoromethylated amines.[2]
-
Reaction: R₂NH + (Me₄N)SCF₃ → [R₂NC(S)F] → (with AgF) R₂NCF₃
-
Procedure:
-
To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol).
-
Stir the mixture at room temperature for 10 minutes to form the thiocarbamoyl fluoride intermediate.
-
Add AgF (76 mg, 0.6 mmol) to the reaction mixture.
-
Stir at room temperature or 50 °C for 2 hours.
-
Monitor the reaction by ¹⁹F NMR.
-
Upon completion, precipitate the silver salts with a non-polar solvent and filter.
-
The filtrate contains the desired N-trifluoromethylated amine.
-
2. N-Trifluoromethylation using Carbon Disulfide and Silver Fluoride
This protocol allows for the direct synthesis of N-CF₃ compounds from secondary amines, CS₂, and AgF.[3][4]
-
Reaction: R₂NH + CS₂ + AgF → R₂NCF₃
-
General Procedure for N-CF₃ dialkyl amines:
-
In a sealed tube under a nitrogen atmosphere, combine the dialkyl amine (0.20 mmol), AgF (114.2 mg, 0.90 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO; 11.2 mg, 0.10 mmol) in ethyl acetate (1.5 mL).
-
Add a solution of CS₂ (15.2 mg, 0.20 mmol) in ethyl acetate (0.5 mL).
-
Stir the mixture at 80 °C for 6 hours.
-
After completion, filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
General Procedure for N-CF₃ alkylaryl amines:
-
In a sealed tube under a nitrogen atmosphere, combine the alkylaryl amine (0.2 mmol), AgF (148.6 mg, 1.2 mmol), and 4-pyrrolidinopyridine (29.6 mg, 0.2 mmol) in ethyl acetate (1.5 mL).
-
Add a solution of CS₂ (18.3 mg, 0.24 mmol) in ethyl acetate (0.5 mL).
-
Stir the mixture at 40 °C for 20 hours.
-
Work-up and purification are similar to the dialkyl amine procedure.
-
Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing effect of the CF₃ group.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom is significantly less available for donation, making this compound a much weaker nucleophile than alkylamines.
-
Reactions with Electrophiles: Reactions with electrophiles are generally sluggish and may require forcing conditions.
-
Stability: N-trifluoromethyl amines are reported to be prone to hydrolysis.[5] In contrast, N-trifluoromethyl azoles exhibit excellent aqueous stability, making them more suitable for certain applications in medicinal chemistry.[5] The stability of N-((trifluoromethyl)thio)-N-(trifluoromethyl)amines has also been studied, showing high stability in aqueous and acidic conditions but rapid degradation under basic conditions.[6]
Spectroscopic Properties
NMR spectroscopy is a powerful tool for the characterization of this compound and its derivatives. The presence of fluorine atoms provides a unique handle for ¹⁹F NMR.
Table 2: Predicted and Experimental NMR Data for Trifluoromethylamines
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| ¹H | 2.5 - 4.0 (for -NH₂) | Quartet | ²JHF: ~7-10 | The protons of the amine group are coupled to the three fluorine atoms. |
| ¹³C | 120 - 130 | Quartet | ¹JCF: ~270-280 | The carbon is directly bonded to three fluorine atoms, leading to a large coupling constant. |
| ¹⁹F | Varies depending on the specific compound and solvent. | Singlet or more complex patterns depending on coupling to protons. |
Note: The predicted values are based on known spectroscopic trends for similar compounds.
Experimental NMR Data for N-Trifluoromethylated Compounds:
-
N-methyl-N-(trifluoromethyl)aniline: ¹H NMR (500 MHz, Acetone-d₆) δ 7.45 (dd, J = 8.6, 7.3 Hz, 2H), 7.36 – 7.32 (m, 2H), 7.27 (d, J = 7.2 Hz, 1H), 3.27 (t, J = 1.7 Hz, 3H); ¹⁹F NMR (470 MHz, Acetone-d₆) δ -59.64 (3F).[7]
-
N,2-dimethyl-N-(trifluoromethyl)aniline: ¹H NMR (500 MHz, Chloroform-d) δ 7.38 – 7.33 (m, 1H), 7.29 – 7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H); ¹⁹F NMR (470 MHz, Chloroform-d) δ -59.97 (3F); ¹³C NMR (126 MHz, Chloroform-d) δ 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75.[7]
Biological Activity and Signaling Pathways
The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability. While specific signaling pathways directly modulated by the parent this compound have not been extensively reported, the broader class of trifluoromethyl-containing compounds has shown significant biological activity, particularly in cancer research.
For instance, adamantane-type derivatives containing chiral trifluoromethylamine fragments have been synthesized and evaluated for their anticancer activities against liver cancer (HepG2) and melanoma (B16F10) cell lines, with some compounds showing promising efficacy.[8] The proposed mechanism of action for some of these compounds involves interactions with key cellular targets, although the precise signaling pathways are still under investigation.
The reduced basicity of the N-CF₃ group can be advantageous in drug design, as it can prevent unwanted interactions with biological targets and improve cell membrane permeability.
Logical Relationship of Trifluoromethyl Group to Biological Activity
Caption: Influence of the trifluoromethyl group on molecular properties and drug development.
Conclusion
This compound is a molecule with unique properties that present both challenges and opportunities in chemical synthesis and drug discovery. Its reduced basicity, increased lipophilicity, and the potential for enhanced metabolic stability make the N-CF₃ moiety an intriguing functional group for medicinal chemists. While the parent compound is not well-characterized experimentally, ongoing research into the synthesis and reactivity of N-trifluoromethylated compounds is paving the way for their broader application. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to uncover the full potential of this and related fluorinated amines in science and medicine.
Experimental Workflow for N-Trifluoromethylation
Caption: General workflow for the synthesis and characterization of N-trifluoromethylated amines.
References
- 1. This compound | CH2F3N | CID 542706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted NMR Data for Trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) data for trifluoromethanamine (CF₃NH₂). Due to the limited availability of direct experimental or computationally predicted NMR data for this compound in publicly accessible databases, this guide presents a comprehensive set of predicted values derived from computational chemistry principles and analysis of analogous compounds. These predictions are intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) and spin-spin coupling constants (J) for the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei of this compound. These values are estimated based on data from closely related compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |
| δ(¹H) | 2.5 - 3.5 ppm | Quartet | ³JHF ≈ 7-10 Hz |
| Broad |
Note: The amine protons (NH₂) are expected to be a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The coupling to the fluorine atoms will likely result in a quartet, which may be poorly resolved.
Table 2: Predicted ¹³C NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |
| δ(¹³C) | 120 - 130 ppm | Quartet | ¹JCF ≈ 270-280 Hz |
Note: The carbon signal is expected to be a quartet due to the strong one-bond coupling with the three fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |
| δ(¹⁹F) | -60 to -75 ppm | Triplet | ³JHF ≈ 7-10 Hz |
Note: The fluorine signal is predicted to be a triplet due to coupling with the two equivalent amine protons. The chemical shift is referenced to CFCl₃.
Table 4: Predicted ¹⁵N NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |
| δ(¹⁵N) | -340 to -360 ppm | Quartet of Triplets | ¹JNH ≈ 50-60 Hz, ²JNF ≈ 5-10 Hz |
Note: For ¹⁵N-labeled this compound, the nitrogen signal is expected to be complex due to coupling with both the amine protons and the fluorine atoms. The chemical shift is referenced to liquid ammonia.
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR spectra for a volatile and potentially reactive small molecule like this compound requires careful sample preparation and instrument setup. The following is a generalized protocol that can be adapted for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments.
2.1. Sample Preparation
This compound is expected to be a gas or a low-boiling-point liquid at room temperature. Therefore, sample preparation requires special handling to ensure a sufficient concentration in the NMR tube and to maintain safety.
-
For Gaseous Samples:
-
A solution of this compound can be prepared by bubbling the gas through a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) at low temperature (-78 °C, dry ice/acetone bath).
-
The NMR tube should be cooled in the same bath prior to and during the addition of the gas to maximize solubility.
-
Once the desired concentration is reached, the NMR tube should be sealed, for example, by flame-sealing for long-term stability or using a J. Young valve NMR tube for easier handling.
-
-
For Low-Boiling-Point Liquid Samples:
-
If this compound is handled as a condensed liquid, all manipulations should be performed at or below its boiling point.
-
A known amount of the cold liquid can be added to a pre-weighed, cooled NMR tube containing the deuterated solvent and a suitable internal standard (e.g., tetramethylsilane, TMS).
-
The tube should be immediately sealed as described above.
-
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended. For ¹⁹F and ¹⁵N detection, the probe must be capable of tuning to these frequencies.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure quantitative integration if needed.
-
¹³C NMR: Due to the low natural abundance of ¹³C and potential long relaxation times, a pulse program with proton decoupling (e.g., zgpg30) is used to enhance sensitivity and simplify the spectrum. A longer acquisition time and a larger number of scans will likely be necessary.
-
¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and a simple one-pulse experiment is usually adequate. Proton decoupling can be used to simplify the spectrum to a singlet.
-
¹⁵N NMR: ¹⁵N has a very low natural abundance and sensitivity. For natural abundance samples, a large number of scans and a long experimental time will be required. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE). For ¹⁵N-enriched samples, direct observation or 2D correlation experiments like ¹H-¹⁵N HSQC would be more efficient.
-
Visualization of Predicted NMR Data Relationships
The following diagrams illustrate the expected spin-spin coupling relationships in this compound, which are fundamental to interpreting its NMR spectra.
Caption: Spin-spin coupling network in this compound.
The diagram above illustrates the through-bond scalar (J) couplings between the different NMR-active nuclei in this compound. Solid lines represent one-bond couplings, while dashed lines indicate longer-range (two- and three-bond) couplings. These interactions give rise to the splitting patterns observed in the NMR spectra.
This guide provides a foundational set of predicted NMR data and experimental considerations for this compound. Researchers can use this information to aid in the design of experiments and the interpretation of spectral data for this and related fluorinated amines.
The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition
For Immediate Release
[City, State] – Trifluoromethanamine (CF3NH2), a compound of interest in medicinal chemistry and materials science, is characterized by its inherent instability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, synthesizing available experimental and computational data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this volatile molecule.
Executive Summary
This compound is a fluorinated amine that exhibits significant instability, readily undergoing decomposition through various pathways. Computational studies indicate that while the C-N bond is highly polar and strong, the overall molecule is destabilized compared to its non-fluorinated counterpart, methylamine.[1] The primary decomposition routes include hydrolysis and gas-phase dissociation. Understanding these pathways is critical for its synthesis, storage, and application, particularly in fields where stability under physiological or process conditions is paramount.
Stability Profile
Direct experimental quantitative data on the stability of isolated this compound is scarce due to its reactive nature. However, computational studies and experimental observations of related trifluoromethylated compounds provide significant insights. Ab initio molecular-orbital calculations have shown that the decomposition of CF3NH2 is slightly endoenergetic, and a comparison of the heats of atomization with methylamine reveals a decreased stability upon fluorination.[1]
The stability of molecules containing the N-CF3 motif is highly dependent on the molecular context. For instance, certain N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have demonstrated high stability in aqueous and acidic conditions for over 48 hours, but undergo rapid degradation under basic conditions (pH 10 and 1 M NaOH).[2] This suggests that the electron-withdrawing nature of the CF3 group makes the amine nitrogen less basic and potentially susceptible to base-mediated elimination or hydrolysis pathways.
Table 1: Quantitative Stability and Energetic Data for this compound and Related Compounds
| Parameter | Molecule | Value | Method | Reference |
| Decomposition Energetics | CF3NH2 | Slightly endoenergetic | Ab initio calculations | [1] |
| C-N Bond Dissociation Energy | CH3-NH2 | 331 kJ/mol (79.1 kcal/mol) | Experimental | [3] |
| C-F Bond Dissociation Energy | CH3-F | 460 kJ/mol (110 kcal/mol) | Experimental | [4] |
| C-N Bond Dissociation Energy | CF3-CN | 501 kJ/mol (119.7 kcal/mol) | Experimental | [3] |
| C-C Bond Dissociation Energy | CF3-CF3 | 406 kJ/mol (97.0 kcal/mol) | Experimental | [3] |
Decomposition Pathways
The decomposition of this compound can proceed through several mechanisms, with hydrolysis and gas-phase unimolecular decomposition being the most prominent.
Hydrolysis
Hydrolysis is a major degradation pathway for many trifluoromethyl-containing compounds, particularly under neutral or basic conditions. While the specific mechanism for CF3NH2 is not detailed in the provided literature, analogous reactions in other trifluoromethylated molecules, such as trifluoromethylphenols and trifluoromethylimidazoles, suggest a stepwise elimination of fluoride ions.[5][6][7]
The proposed pathway likely begins with the nucleophilic attack of water or a hydroxide ion on the carbon atom of the trifluoromethyl group. This is facilitated by the strong electron-withdrawing effect of the three fluorine atoms, which imparts a significant partial positive charge on the carbon. The reaction proceeds through intermediates, leading to the sequential elimination of HF and ultimately the formation of carbonyl fluoride (COF2) and ammonia, or their hydrolysis products.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Bond Energies [www2.chemistry.msu.edu]
- 5. Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles [morressier.com]
- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Studies on Trifluoromethanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanamine (CF₃NH₂), the simplest perfluorinated amine, presents a molecule of significant interest in computational and theoretical chemistry. The introduction of the trifluoromethyl group drastically alters the electronic properties of the amine, leading to unique structural and reactive characteristics. Understanding these properties through quantum chemical studies is crucial for its potential applications in medicinal chemistry and materials science. This technical guide provides an overview of the theoretical investigations into the molecular structure, vibrational spectra, and proton affinity of this compound, based on available scientific literature.
Molecular Geometry
Ab initio quantum-mechanical calculations have been employed to determine the optimized geometry of this compound. These studies reveal a significant impact of fluorination on the molecular structure when compared to its non-fluorinated counterpart, methylamine (CH₃NH₂).
A key finding from these theoretical studies is the nature of the carbon-nitrogen (C-N) bond. The calculations indicate that the C-N bond in this compound is highly polar, strong, and shorter than that in methylamine. This is attributed to the strong electron-withdrawing effect of the three fluorine atoms, which influences the electron density distribution across the molecule.
Table 1: Summary of Key Geometric Features of this compound (from ab initio calculations)
| Geometric Parameter | Description |
| C-N Bond | Highly polar, strong, and short |
| CF₃ Group | Tetrahedral-like geometry |
| NH₂ Group | Pyramidal geometry |
Vibrational Frequencies
Theoretical calculations of the vibrational frequencies of this compound are essential for interpreting its infrared and Raman spectra. These calculations predict the frequencies associated with the stretching and bending modes of the various bonds within the molecule.
Detailed tables of calculated vibrational frequencies for this compound are not presently available in the surveyed literature. However, based on the known effects of trifluoromethyl groups on molecular vibrations, several characteristic frequencies can be anticipated. These would include the C-F stretching modes, the C-N stretching mode, N-H stretching modes, and various bending and deformation modes of the CF₃ and NH₂ groups. The high polarity and strength of the C-N bond suggest that its stretching frequency would be a notable feature in the vibrational spectrum.
Energetic Properties
Proton Affinity
The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity. Quantum chemical calculations can provide reliable estimates of this property. For this compound, the strong electron-withdrawing nature of the CF₃ group is expected to significantly reduce the proton affinity of the nitrogen atom compared to methylamine. This is due to the decreased electron density on the nitrogen, making it a weaker Lewis base.
While a precise calculated value for the proton affinity of this compound is not reported in the available literature, computational studies on related fluorinated amines consistently show a marked decrease in basicity with increasing fluorination.
Stability
Ab initio calculations have also shed light on the thermodynamic stability of this compound. Studies have indicated that the decomposition of CF₃NH₂ is a slightly endoenergetic process. Furthermore, a comparison of the heats of atomization of CF₃NH₂ and CH₃NH₂ suggests a decreased stability of the molecule upon fluorination.
Methodologies in Quantum Chemical Studies
The theoretical investigation of this compound and related molecules typically involves a range of ab initio and density functional theory (DFT) methods. The choice of method and basis set is crucial for obtaining accurate predictions of molecular properties.
Experimental Protocols: A General Workflow for Computational Analysis
While the specific computational details for this compound from the primary literature are not fully accessible, a general workflow for such a study would involve the following steps:
-
Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. This is typically performed using a gradient-based optimization algorithm at a chosen level of theory (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) with a suitable basis set (e.g., Pople-style basis sets like 6-31G* or correlation-consistent basis sets like cc-pVTZ).
-
Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra.
-
Energetic Property Calculation: Properties such as proton affinity are calculated by determining the energy difference between the protonated and neutral species. This requires separate geometry optimizations and frequency calculations for both the neutral molecule and its conjugate acid. The proton affinity is then calculated as the negative of the enthalpy change of the protonation reaction.
Logical Workflow for Quantum Chemical Analysis
The logical progression of a computational study on a molecule like this compound can be visualized as follows:
Figure 1: A generalized workflow for the quantum chemical analysis of a molecule.
Conclusion
Quantum chemical studies provide invaluable insights into the fundamental properties of this compound. Theoretical calculations have established the significant influence of the trifluoromethyl group on the molecule's geometry, particularly the strengthening and shortening of the C-N bond, and a reduction in its basicity and overall stability. While detailed quantitative data from these studies are not widely disseminated in the public domain, the qualitative trends and the general computational methodologies provide a solid foundation for further research and for understanding the behavior of this unique molecule in various chemical contexts. Future work would benefit from more accessible and detailed reporting of computational results to facilitate broader scientific utilization.
An In-depth Technical Guide to the Structure and Bonding of Trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethanamine (CF₃NH₂), a fluorinated analog of methylamine, presents a unique structural and electronic profile due to the strong electron-withdrawing nature of the trifluoromethyl group. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and key experimental and computational methodologies used to elucidate these features. The quantitative data are summarized for clarity, and logical relationships are visualized to facilitate a deeper understanding of this important chemical entity.
Molecular Structure and Geometry
The molecular structure of this compound has been determined through computational chemistry, providing precise insights into its bond lengths and angles. The geometry around the carbon atom is approximately tetrahedral, while the nitrogen atom adopts a trigonal pyramidal geometry, similar to ammonia and other amines.
The key structural parameters, obtained from ab initio molecular orbital calculations, are summarized in the table below. These calculations reveal a C-N bond length that is notably influenced by the electronic effects of the trifluoromethyl group when compared to methylamine.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| C-N | 1.418 Å | |
| C-F | 1.355 Å | |
| N-H | 1.010 Å | |
| Bond Angles | ||
| F-C-F | 108.0° | |
| F-C-N | 110.9° | |
| H-N-H | 106.3° | |
| C-N-H | 112.5° |
Data sourced from ab initio molecular orbital calculations.
The trifluoromethyl group significantly impacts the electronic environment of the nitrogen atom, leading to a shorter and stronger C-N bond compared to methylamine. The strong inductive effect of the fluorine atoms withdraws electron density from the carbon and, subsequently, from the nitrogen atom.
Figure 1: Molecular Structure of this compound.
Bonding Analysis
The bonding in this compound is characterized by highly polarized covalent bonds. The significant electronegativity difference between carbon and fluorine (ΔEN ≈ 1.43) and nitrogen and hydrogen (ΔEN ≈ 0.84) results in substantial partial positive charges on the carbon and hydrogen atoms and partial negative charges on the fluorine and nitrogen atoms.
The lone pair of electrons on the nitrogen atom is less basic compared to that of methylamine. This reduced basicity is a direct consequence of the inductive electron withdrawal by the CF₃ group, which decreases the electron density on the nitrogen, making the lone pair less available for donation to a proton.
Experimental Protocols
Synthesis of this compound
A key synthesis of this compound was reported by Kloeter and Seppelt. The method involves the reaction of trifluoromethyl hypochlorite (CF₃OCl) with ammonia (NH₃).
Reaction: CF₃OCl + 2 NH₃ → CF₃NH₂ + NH₄Cl
Experimental Procedure:
-
Trifluoromethyl hypochlorite is condensed into a reaction vessel cooled with liquid nitrogen.
-
An excess of ammonia is then condensed into the same vessel.
-
The mixture is allowed to slowly warm to room temperature, during which the reaction proceeds.
-
The product, this compound, is separated from the ammonium chloride byproduct by vacuum distillation.
This reaction provides a direct route to the parent this compound.
Figure 2: Synthesis Workflow for this compound.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound exhibits characteristic absorption bands. Strong C-F stretching vibrations are observed in the region of 1100-1300 cm⁻¹. The N-H stretching vibrations appear as a doublet in the 3300-3500 cm⁻¹ range, characteristic of a primary amine. The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows a single resonance for the two equivalent amine protons. This signal is expected to be a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
¹⁹F NMR: The fluorine NMR spectrum displays a single resonance for the three equivalent fluorine atoms, which is split into a triplet by the two adjacent amine protons.
-
¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the trifluoromethyl carbon, which is split into a quartet by the three attached fluorine atoms.
-
Conclusion
This compound is a molecule of significant interest due to the profound influence of the trifluoromethyl group on its structure and reactivity. The combination of computational and experimental studies has provided a detailed understanding of its molecular geometry and bonding. The synthetic and spectroscopic protocols outlined in this guide serve as a valuable resource for researchers working with this and related fluorinated compounds in the fields of medicinal chemistry and materials science.
Methodological & Application
Application Notes: Synthesis of N-Trifluoromethyl Amines
Introduction
The incorporation of a trifluoromethyl (-CF3) group onto a nitrogen atom in organic molecules is a key strategy in medicinal chemistry and drug development. This modification can significantly alter the physicochemical properties of the parent amine, often leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity due to the strong electron-withdrawing nature of the trifluoromethyl group.[1] These changes can, in turn, improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides an overview of modern synthetic methods for the preparation of N-trifluoromethyl amines, focusing on operationally simple and efficient protocols suitable for late-stage functionalization of complex molecules.
Key Synthetic Strategies
While trifluoromethanamine (CF3NH2) itself is not typically used as a direct trifluoromethylating agent, several effective methods have been developed to introduce the N-CF3 moiety. Two prominent and recent strategies involve the use of readily available starting materials and afford the desired products in good to excellent yields.
-
One-Pot N-Trifluoromethylation of Secondary Amines using Carbon Disulfide and Silver Fluoride: This method provides a direct and operationally simple route to N-trifluoromethyl amines from secondary amines.[1][2] The reaction proceeds by first forming a carbamodithioic acid adduct between the amine and carbon disulfide (CS2). Subsequent treatment with silver fluoride (AgF) facilitates a desulfurization-fluorination cascade to yield the final N-trifluoromethylated product.[1][2] This approach is notable for its use of inexpensive and readily available reagents.
-
Two-Step, One-Pot Synthesis via Thiocarbamoyl Fluoride Intermediates: This strategy employs a bench-stable trifluoromethylthiolating reagent, such as tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3), which reacts rapidly with secondary amines to form a thiocarbamoyl fluoride intermediate.[3] This intermediate is then converted to the N-trifluoromethyl amine by the addition of silver fluoride (AgF).[3] A key advantage of this method is the high functional group tolerance and the mild reaction conditions, making it highly attractive for the late-stage modification of pharmaceutically relevant compounds.[3]
Data Presentation
The following tables summarize the quantitative data for the two key synthetic strategies for N-trifluoromethylation of a variety of secondary amines.
Table 1: One-Pot N-Trifluoromethylation of Secondary Amines with CS2 and AgF [1]
| Entry | Starting Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | DABCO | Ethyl Acetate | 80 | 6 | 94 |
| 2 | N-Methylaniline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 85 |
| 3 | 4-Fluoro-N-methylaniline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 82 |
| 4 | Indoline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 75 |
| 5 | 1,2,3,4-Tetrahydroquinoline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 78 |
| 6 | Morpholine | DABCO | Ethyl Acetate | 80 | 6 | 88 |
| 7 | Piperidine | DABCO | Ethyl Acetate | 80 | 6 | 91 |
Data sourced from a study by the Chinese Chemical Society.[1]
Table 2: N-Trifluoromethylation of Secondary Amines via Thiocarbamoyl Fluoride Intermediate [3]
| Entry | Starting Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | Acetonitrile | RT | 2 | 98 |
| 2 | N-Ethylaniline | Acetonitrile | 50 | 2 | 95 |
| 3 | Diphenylamine | Acetonitrile | 50 | 2 | 81 |
| 4 | Indole | Acetonitrile | 50 | 2 | 85 |
| 5 | Pyrrolidine | Acetonitrile | RT | 2 | 92 |
| 6 | Piperidine | Acetonitrile | RT | 2 | 96 |
| 7 | Morpholine | Acetonitrile | RT | 2 | 94 |
Data sourced from a study published by the National Institutes of Health.[3]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of N-CF3 Dialkyl Amines using CS2 and AgF [2]
-
To a sealed tube, add the dialkyl amine (0.20 mmol), silver fluoride (AgF, 0.90 mmol, 114.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.10 mmol, 11.2 mg).
-
Add ethyl acetate (1.5 mL) to the tube.
-
Prepare a solution of carbon disulfide (CS2, 0.20 mmol, 15.2 mg) in ethyl acetate (0.5 mL).
-
Add the CS2 solution to the reaction mixture under a nitrogen atmosphere.
-
Seal the tube and stir the mixture at 80 °C for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and then filter it to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-CF3 dialkyl amine.[2]
Protocol 2: General Procedure for the N-Trifluoromethylation of Alkylaryl Amines using CS2 and AgF [1]
-
To a sealed tube, add the alkylaryl amine (0.2 mmol), silver fluoride (AgF, 1.2 mmol, 148.6 mg), and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg).
-
Add ethyl acetate (1.5 mL) to the tube.
-
Prepare a solution of carbon disulfide (CS2, 0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL).
-
Add the CS2 solution to the reaction mixture under a nitrogen atmosphere.
-
Seal the tube and stir the mixture at 40 °C for 20 hours.
-
Upon completion of the reaction, filter the mixture and concentrate the filtrate in vacuo.[1]
-
Purify the resulting crude product via column chromatography.
Protocol 3: General Procedure for the N-Trifluoromethylation of Secondary Amines with (Me4N)SCF3 and AgF [3]
-
In a reaction vessel, dissolve the secondary amine (0.2 mmol) in acetonitrile (1.5 mL).
-
Add tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3, 46 mg, 0.26 mmol) to the solution.
-
Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically complete within 10 minutes to 1 hour.
-
To the same reaction mixture, add silver fluoride (AgF, 76 mg, 0.6 mmol).
-
Stir the resulting suspension at room temperature or heat to 50 °C for 2 hours.
-
After the reaction is complete, dilute the mixture with a non-polar solvent to precipitate the salt by-products.
-
Filter the mixture through a pad of Celite.
-
The filtrate containing the desired N-CF3 product can be concentrated. For many products, this filtration is sufficient for purification. If necessary, further purification can be achieved by column chromatography.[3]
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of N-trifluoromethyl amines.
Caption: Two-step, one-pot synthesis of N-trifluoromethyl amines.
References
The Elusive Role of Trifluoromethanamine in Organic Synthesis: A Pivot to N-Trifluoromethylation Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scarcity of Trifluoromethanamine as a Reagent
This compound (CF3NH2) remains a compound of theoretical interest more than a practical tool in the synthetic organic chemist's arsenal. A thorough review of the scientific literature reveals a conspicuous absence of its application as a stable, off-the-shelf reagent for synthetic transformations. This scarcity is likely attributable to the inherent instability of the molecule; trifluoromethylamines are known to be sensitive, particularly to moisture.[1] Consequently, the focus of modern organic synthesis has shifted from the use of this compound itself to the development of robust and versatile methods for the introduction of the trifluoromethyl group onto nitrogen atoms (N-trifluoromethylation). This report will, therefore, detail the current state-of-the-art applications in the synthesis of N-trifluoromethyl compounds, a critical transformation in the development of pharmaceuticals and agrochemicals.
The incorporation of a trifluoromethyl group onto a nitrogen atom can significantly alter the parent molecule's physicochemical properties.[2] The strong electron-withdrawing nature of the CF3 group can modulate the basicity of amines, enhance lipophilicity, and improve metabolic stability, all of which are desirable traits in drug design.[3][4]
This document provides detailed application notes and protocols for the synthesis of N-trifluoromethyl compounds using contemporary methods.
Application Notes: Key Methodologies for N-Trifluoromethylation
Two prominent and efficient methods for the N-trifluoromethylation of secondary amines have emerged in recent years, utilizing bench-stable reagents and offering broad substrate scope and functional group tolerance.
N-Trifluoromethylation using (Me4N)SCF3 and Silver(I) Fluoride
A one-pot protocol for the mild and rapid trifluoromethylation of secondary amines has been developed using the bench-stable salt tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) in combination with silver(I) fluoride (AgF).[5] This method is operationally simple and highly selective, proceeding through a formal umpolung reaction. The amine initially reacts with the SCF3 anion to form a thiocarbamoyl fluoride intermediate, which is then converted to the corresponding N-CF3 compound by AgF.[5][6]
This strategy has been successfully applied to the late-stage trifluoromethylation of complex, biologically active molecules and drug substances, highlighting its utility in medicinal chemistry.[5]
N-Trifluoromethylation using CF3SO2Na and Silver(I) Fluoride
An alternative approach employs sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, in a one-pot synthesis of trifluoromethyl amines.[7] This method often involves the use of a phosphine, such as triphenylphosphine (PPh3), and a fluoride source like AgF. The reaction is believed to proceed through the formation of a thiocarbamoyl fluoride intermediate, similar to the method described above. This protocol is advantageous due to the low cost and stability of the reagents.
Quantitative Data Summary
The following tables summarize the yields of N-trifluoromethylation reactions for a variety of amine substrates using the two key methodologies described above.
Table 1: N-Trifluoromethylation of Secondary Amines using (Me4N)SCF3 and AgF [5]
| Entry | Substrate (Amine) | Product | Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 95 |
| 2 | Dibenzylamine | N,N-Dibenzyl-N-(trifluoromethyl)amine | 98 |
| 3 | Indoline | 1-(Trifluoromethyl)indoline | 91 |
| 4 | 4-Piperidinopiperidine | 1'-(Trifluoromethyl)-[1,4'-bipiperidine] | 81 |
| 5 | Morpholine | 4-(Trifluoromethyl)morpholine | 88 |
| 6 | L-Proline methyl ester | Methyl 1-(trifluoromethyl)pyrrolidine-2-carboxylate | 92 |
| 7 | Tetracaine | N-Trifluoromethyltetracaine | 97 |
| 8 | Sildenafil | N-Trifluoromethylsildenafil | 88 |
| 9 | Terbinafine | N-Trifluoromethylterbinafine | 95 |
| 10 | Amitriptyline | N-Trifluoromethylamitriptyline | 98 |
Table 2: N-Trifluoromethylation of Amines using CS2 and AgF [3]
| Entry | Substrate (Amine) | Product | Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 92 |
| 2 | N-Ethylaniline | N-Ethyl-N-(trifluoromethyl)aniline | 91 |
| 3 | Diphenylamine | N,N-Diphenyl-N-(trifluoromethyl)amine | 78 |
| 4 | 1,2,3,4-Tetrahydroquinoline | 1-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 85 |
| 5 | Indoline | 1-(Trifluoromethyl)indoline | 89 |
| 6 | Dibenzylamine | N,N-Dibenzyl-N-(trifluoromethyl)amine | 95 |
| 7 | N-Benzylmethylamine | N-Benzyl-N-methyl-N-(trifluoromethyl)amine | 93 |
| 8 | (R)-N-Methyl-1-phenylethanamine | (R)-N-Methyl-N-(trifluoromethyl)-1-phenylethanamine | 88 |
| 9 | N-Allyl-N-methylaniline | N-Allyl-N-methyl-N-(trifluoromethyl)aniline | 82 |
| 10 | N-(Prop-2-yn-1-yl)aniline | N-(Prop-2-yn-1-yl)-N-(trifluoromethyl)aniline | 80 |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylation using (Me4N)SCF3 and AgF[5]
Materials:
-
Secondary amine (0.2 mmol, 1.0 equiv)
-
(Me4N)SCF3 (46 mg, 0.26 mmol, 1.3 equiv)
-
Silver(I) fluoride (AgF) (76 mg, 0.6 mmol, 3.0 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (CH2Cl2) (1.5 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the secondary amine, (Me4N)SCF3, and the solvent.
-
Stir the mixture at room temperature for a specified time (typically 10 minutes to 24 hours) to allow for the formation of the thiocarbamoyl fluoride intermediate. The progress of this step can be monitored by 19F NMR.
-
Add AgF to the reaction mixture.
-
Stir the resulting suspension at room temperature or 50 °C for 2-24 hours until the reaction is complete (monitored by TLC or 19F NMR).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by filtration and solvent removal. For more volatile products, extraction and subsequent purification by column chromatography may be necessary.
Protocol 2: General Procedure for N-Trifluoromethylation of Alkylaryl Amines using CS2 and AgF[3]
Materials:
-
Alkylaryl amine (0.2 mmol, 1.0 equiv)
-
Silver(I) fluoride (AgF) (148.6 mg, 1.2 mmol, 6.0 equiv)
-
4-Pyrrolidinopyridine (29.6 mg, 0.2 mmol, 1.0 equiv)
-
Carbon disulfide (CS2) (18.3 mg, 0.24 mmol, 1.2 equiv) in Ethyl Acetate (0.5 mL)
-
Ethyl Acetate (EA) (1.5 mL)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine the alkylaryl amine, AgF, and 4-pyrrolidinopyridine in ethyl acetate.
-
Add the solution of carbon disulfide in ethyl acetate to the mixture.
-
Seal the tube and stir the reaction mixture at 40 °C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter it to remove solid residues.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-trifluoromethylated amine.
Visualizations
Caption: Workflow for N-Trifluoromethylation using (Me4N)SCF3.
Caption: One-pot synthesis of N-Trifluoromethyl Amines using CS2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
protocols for nucleophilic trifluoromethylation using trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group (-CF3) into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] While C-trifluoromethylation is well-established, the synthesis of N-trifluoromethyl (N-CF3) compounds presents unique challenges and opportunities. These application notes provide detailed protocols for the synthesis of N-trifluoromethyl amines, a critical functional group in the development of novel therapeutics.
Introduction to N-Trifluoromethylation
The N-CF3 moiety is increasingly recognized for its ability to modulate the basicity of amines due to the strong electron-withdrawing nature of the trifluoromethyl group.[3][4] This modulation can lead to improved pharmacokinetic profiles and target engagement of drug molecules. However, the direct and efficient synthesis of N-CF3 compounds has been a persistent challenge.[5] This document outlines modern and effective protocols for the N-trifluoromethylation of amines, moving beyond traditional methods that often suffer from limited scope and harsh reaction conditions.
Key Methodologies for N-Trifluoromethylation
Recent advances have led to several reliable methods for the synthesis of N-trifluoromethyl amines. The protocols detailed below focus on three prominent strategies: a formal umpolung strategy using a bench-stable trifluoromethylthio precursor, a one-pot synthesis utilizing carbon disulfide and silver fluoride, and the use of N-trifluoromethyl hydroxylamine reagents.
Protocol 1: N-Trifluoromethylation via Formal Umpolung of a Trifluoromethylthio Precursor
This method provides a rapid, operationally simple, and highly selective one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) reagent and silver fluoride (AgF).[6] The reaction proceeds through a formal umpolung, where the typically nucleophilic amine and trifluoromethylthiolate anion react to form a highly electrophilic thiocarbamoyl fluoride intermediate, which is then converted to the N-CF3 product.[6]
Experimental Protocol
-
Reaction Setup: To a reaction vessel, add the secondary amine (0.2 mmol, 1.0 equiv), tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) (46 mg, 0.26 mmol, 1.3 equiv), and silver fluoride (AgF) (76 mg, 0.6 mmol, 3.0 equiv).
-
Solvent Addition: Add 1.5 mL of a suitable solvent (e.g., acetonitrile, DMF).
-
Reaction: Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically quantitative within minutes. The subsequent conversion to the N-CF3 product may take several hours. Monitor the reaction progress by an appropriate method (e.g., 19F NMR, LC-MS).
-
Work-up and Purification: Upon completion, precipitate the salt by-products by adding a non-polar solvent (e.g., hexane, diethyl ether). Filter the mixture through a pad of celite. The filtrate can then be concentrated and the crude product purified by column chromatography on silica gel to afford the desired N-trifluoromethyl amine.[6]
Quantitative Data Summary
| Substrate (Secondary Amine) | Product | Yield (%) | Reference |
| N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 95 | [7] |
| Dibenzylamine | N,N-Dibenzyl-N-(trifluoromethyl)amine | 89 | [6] |
| Morpholine | 4-(Trifluoromethyl)morpholine | 92 | [6] |
| Indoline | 1-(Trifluoromethyl)indoline | 85 | [8] |
Reaction Workflow
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic N-Trifluoromethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern electrophilic N-trifluoromethylation strategies, a critical transformation in medicinal chemistry and drug development for enhancing the metabolic stability, lipophilicity, and binding affinity of nitrogen-containing compounds. This document details the leading electrophilic trifluoromethylating reagents, their reaction mechanisms, and step-by-step protocols for their application in synthesizing N-trifluoromethyl (N-CF3) heterocycles.
Introduction to Electrophilic N-Trifluoromethylation
The introduction of a trifluoromethyl group onto a nitrogen atom can profoundly alter the physicochemical properties of organic molecules. Electrophilic N-trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, offering a direct route to novel N-CF3 compounds. This is often achieved using shelf-stable, electrophilic trifluoromethylating reagents that can formally transfer a "CF3+" equivalent to a nucleophilic nitrogen center. The reaction can proceed through either an ionic pathway, involving the direct attack of the nitrogen nucleophile on the electrophilic trifluoromethyl source, or a radical pathway, initiated by a single-electron transfer (SET) process.
Key Electrophilic Trifluoromethylating Reagents
A variety of reagents have been developed for electrophilic trifluoromethylation, with hypervalent iodine compounds and sulfonium salts being the most prominent classes.
-
Togni's Reagents: These are hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II). They are widely used due to their commercial availability, relatively mild reaction conditions, and broad substrate scope.[1][2] Togni's reagents can participate in both electrophilic and radical trifluoromethylation pathways.[2]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[3] They are powerful electrophilic trifluoromethylating agents, and their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.[3][4] Newer generations of Umemoto's reagents, such as Umemoto Reagent IV, exhibit enhanced reactivity.
-
Other Reagents: Other classes of reagents developed by researchers like Yagupolskii, Shreeve, and Shibata have also contributed significantly to the field, offering alternative reactivity profiles and substrate compatibility.
Data Presentation: Comparative Yields in N-Trifluoromethylation
The choice of reagent and reaction conditions significantly impacts the efficiency of N-trifluoromethylation. The following tables summarize representative yields for the N-trifluoromethylation of various nitrogen-containing substrates using different electrophilic reagents.
Table 1: N-Trifluoromethylation of Anilines
| Entry | Aniline Derivative | Reagent | Conditions | Yield (%) | Reference |
| 1 | Aniline | S-(trifluoromethyl)diphenylsulfonium triflate derivative | THF, reflux, 10 h | 70 (ortho), 18 (para) | [4] |
| 2 | Aniline | S-(4-nitrophenyl)(trifluoromethyl)phenylsulfonium triflate | THF, reflux, 10 h | 66 (ortho), 17 (para) | [4] |
| 3 | Aniline | S-(3,5-difluorophenyl)(trifluoromethyl)phenylsulfonium triflate | THF, reflux, 10 h | 33 (ortho), 31 (para) | [4] |
Table 2: N-Trifluoromethylation of Pyrazoles
| Entry | Pyrazole Derivative | Reagent/Method | Conditions | Yield (%) | Reference |
| 1 | 3-Methyl-5-phenyl-1H-pyrazole | Di-Boc trifluoromethylhydrazine, TsOH·H2O | DCM, 20–40 °C, 12 h | 72 | [5] |
| 2 | 3,5-Diphenyl-1H-pyrazole | Di-Boc trifluoromethylhydrazine, TsOH·H2O | DCM, 20–40 °C, 12 h | 75 | [5] |
| 3 | 1H-Pyrazole | Sodium salt with CBrF2CF2Br then (CH3)4NF | Glyme | 39 | [6] |
| 4 | 1H-1,2,4-Triazole | Sodium salt with CBrF2CF2Br then (CH3)4NF | Glyme | 14 | [6] |
Table 3: N-Trifluoromethylation of Amides and Lactams
| Entry | Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1 | N-Methylbenzamide | N-(N-CF3 imidoyloxy) pyridinium salt, Ir(dFppy)3 | DCM, Blue LEDs, rt, 12 h | 85 | [7] |
| 2 | 2-Pyrrolidinone | N-(N-CF3 imidoyloxy) pyridinium salt, Ir(dFppy)3 | DCM, Blue LEDs, rt, 12 h | 75 | [7] |
| 3 | N-Phenylacetamide | N-(N-CF3 imidoyloxy) pyridinium salt, Ir(dFppy)3 | DCM, Blue LEDs, rt, 12 h | 68 | [7] |
Experimental Protocols
The following are detailed methodologies for key electrophilic N-trifluoromethylation reactions.
Protocol 1: General Procedure for N-Trifluoromethylation of Pyrazoles using a Trifluoromethylhydrazine Precursor[5]
This protocol describes a cyclization reaction to prepare N-CF3-substituted pyrazoles from a di-Boc protected trifluoromethylhydrazine and a 1,3-dicarbonyl substrate.
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
-
1,3-Dicarbonyl substrate (e.g., 1,3-diketone, 1,3-dialdehyde)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate aqueous solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM (approx. 0.3 M solution of the hydrazine), add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at a temperature between 20–40 °C for 12 hours.
-
Monitor the reaction completion by LCMS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate aqueous solution.
-
Dilute the mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., 0%–50% EtOAc/hexanes) to afford the N-CF₃-substituted pyrazole.
Protocol 2: General Procedure for Trifluoromethylation/Cyclization of N-Allylbenzamides with Togni Reagent II[8]
This protocol details a one-pot synthesis of trifluoromethylated dihydroisoquinolinones.
Materials:
-
N-allylbenzamide substrate
-
Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Copper(I) iodide (CuI)
-
Iodosobenzene (PhIO)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the enamine substrate (1.0 mmol) in DCE (10 mL).
-
Add Togni reagent II (1.2 mmol) and CuI (0.2 mmol) to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Once the starting material is consumed, add PhIO (1.5 mmol) to the mixture while maintaining the temperature at 60 °C.
-
Monitor the consumption of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ (30 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield the trifluoromethylated 2H-azirine.
Visualizations
Reaction Mechanism
Caption: General mechanism of electrophilic N-trifluoromethylation.
Experimental Workflow
Caption: A typical experimental workflow for electrophilic N-trifluoromethylation.
References
- 1. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Trifluoromethanamine Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in the design of modern agrochemicals, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1] While the direct use of trifluoromethanamine (CF₃NH₂) as a synthetic precursor is challenged by its instability, the introduction of the N-trifluoromethyl (N-CF₃) motif into agrochemical scaffolds remains an area of significant interest.[2][3] This document provides an overview of the synthetic strategies used to incorporate trifluoromethyl groups, with a focus on N-trifluoromethyl moieties, into commercially relevant agrochemicals. Due to the limited literature on the direct application of this compound, this note will focus on the use of stable trifluoromethyl-containing building blocks and advanced N-trifluoromethylating reagents.
Rationale for Trifluoromethylation in Agrochemicals
The unique physicochemical properties of the trifluoromethyl group contribute significantly to the efficacy of active ingredients:
-
Increased Lipophilicity: The CF₃ group enhances the ability of a molecule to pass through biological membranes, improving its uptake and transport within the target organism.[4]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by enzymes such as cytochrome P450s, leading to a longer half-life and sustained activity of the agrochemical.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein or enzyme.
-
Conformational Control: The bulky nature of the CF₃ group can influence the molecule's conformation, locking it into a bioactive shape.
Key Agrochemicals Featuring Trifluoromethyl Groups
A variety of successful agrochemicals across different classes incorporate the trifluoromethyl group. The following table summarizes some prominent examples.
| Agrochemical | Type | Target/Mode of Action | Trifluoromethyl-containing Precursor (Example) |
| Flonicamid | Insecticide | Chordotonal organ modulator[5] | 4-(Trifluoromethyl)nicotinic acid[6] |
| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor (nAChR) competitive modulator | 3-chloromethyl-6-(trifluoromethyl)pyridine[7] |
| Triflusulfuron-methyl | Herbicide | Acetolactate synthase (ALS) inhibitor | 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3,5-trichloro-6-(trifluoromethyl)pyridine[8] |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole |
Experimental Protocols: Synthesis of Key Trifluoromethylated Agrochemical Intermediates
Direct, detailed industrial synthesis protocols are often proprietary. However, the scientific literature provides valuable insights into the laboratory-scale synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Key Intermediate for Flonicamid)
This protocol outlines a common academic approach to synthesizing the key pyridine-based intermediate for the insecticide Flonicamid.
Reaction Scheme:
Figure 1. Synthetic overview for 4-(Trifluoromethyl)nicotinic acid.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
A mixture of 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) and water is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Potassium permanganate (3 equivalents) is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, and the excess KMnO₄ is quenched by the careful addition of sodium bisulfite until the purple color disappears.
-
The mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by extraction with diethyl ether followed by solvent evaporation.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) |
| Oxidation | 4-(Trifluoromethyl)nicotinic acid | 70-85 | >95 |
Protocol 2: Synthesis of a Trifluoromethylated Pyrazole Intermediate (Core of Fipronil)
This protocol describes a general method for constructing the trifluoromethylated pyrazole ring found in the insecticide Fipronil.
Reaction Scheme:
Figure 2. Cyclocondensation for a key Fipronil intermediate.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents).
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) |
| Cyclocondensation | Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate | 80-90 | >98 |
Advanced N-Trifluoromethylation Methods
Given the challenges with this compound, several alternative reagents have been developed for the introduction of the N-CF₃ group. These methods offer better stability and handling properties.
N-Trifluoromethylating Reagents
-
Electrophilic Reagents: Reagents such as N-trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (Togni's reagent II) and other hypervalent iodine compounds can deliver a "CF₃⁺" equivalent to nitrogen nucleophiles.
-
Nucleophilic Reagents: Ruppert-Prakash reagent (TMSCF₃) can be used to introduce a "CF₃⁻" equivalent, which can then be reacted with suitable electrophilic nitrogen sources.
-
Radical Precursors: Reagents like sodium triflinate (Langlois' reagent) can generate trifluoromethyl radicals that can be trapped by nitrogen-containing compounds.[4]
Workflow for N-Trifluoromethylation using an Electrophilic Reagent:
Figure 3. General workflow for electrophilic N-trifluoromethylation.
Mode of Action: Signaling Pathways
The introduction of a trifluoromethyl group can significantly impact the interaction of an agrochemical with its biological target. For example, in the case of ALS-inhibiting herbicides, the trifluoromethyl group can enhance the binding of the inhibitor to the active site of the acetolactate synthase enzyme, thereby blocking the biosynthesis of essential amino acids.
Figure 4. Simplified pathway of ALS inhibition by a trifluoromethylated herbicide.
Conclusion
While this compound itself is not a commonly used reagent in agrochemical synthesis due to its instability, the incorporation of the N-trifluoromethyl moiety is a valuable strategy for enhancing the performance of active ingredients. The use of stable trifluoromethyl-containing building blocks and the development of novel N-trifluoromethylating reagents have provided robust methods for accessing these important compounds. The protocols and data presented here offer a foundational understanding for researchers and professionals in the field of agrochemical development. Further exploration into novel and efficient trifluoromethylation methods will continue to drive innovation in crop protection.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into amine-containing molecules is a pivotal strategy in medicinal chemistry and drug development. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. One-pot synthesis methodologies offer a streamlined and efficient approach to constructing trifluoromethyl amines, minimizing purification steps and improving overall yield. This document provides detailed application notes and experimental protocols for key one-pot synthetic strategies.
One-Pot Trifluoromethylation of Secondary Amines using Sodium Trifluoromethanesulfinate (CF3SO2Na)
This method provides a convenient and operationally simple route to a wide range of N-trifluoromethylated secondary amines from inexpensive and easy-to-handle starting materials.[1][2] The reaction proceeds through the in-situ generation of a thiocarbonyl fluoride intermediate.[1][2]
Logical Workflow
References
- 1. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into complex organic molecules at a late stage of a synthetic sequence is a powerful strategy in drug discovery and development. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] This document provides detailed application notes and protocols for several key late-stage trifluoromethylation methods.
Radical Trifluoromethylation of Heterocycles using Langlois' Reagent
Radical trifluoromethylation is a robust method for the direct C-H functionalization of electron-rich and electron-deficient heterocycles, which are common scaffolds in pharmaceuticals.[2][5] Langlois' reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is an inexpensive, stable, and easy-to-handle solid precursor to the trifluoromethyl radical.[2][3][5]
Data Presentation: Trifluoromethylation of Heterocycles with CF3SO2Na
| Substrate | Product | Yield (%) | Reference |
| 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75 | [2] |
| Lepidine | 2-Trifluoromethyl-4-methylquinoline | 85 | [2] |
| Caffeine | 8-Trifluoromethylcaffeine | 68 | [2] |
| Nicotinamide | 2-Trifluoromethylnicotinamide | 55 | [2] |
| Indole | 3-Trifluoromethylindole | 62 | [1] |
Experimental Protocol: Radical Trifluoromethylation of 4-tert-Butylpyridine
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Dichloromethane (DCM)
-
Water (H2O)
Procedure:
-
To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H2O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-trifluoromethyl-4-tert-butylpyridine.[5]
Workflow for Radical Trifluoromethylation
Caption: General workflow for radical trifluoromethylation of heterocycles.
Photoredox-Catalyzed C-H Trifluoromethylation of Arenes and Heteroarenes
Visible-light photoredox catalysis provides a mild and efficient platform for the late-stage trifluoromethylation of complex molecules.[4][6] This method often utilizes ruthenium or iridium-based photocatalysts to generate trifluoromethyl radicals from various precursors under gentle conditions.[4][7]
Data Presentation: Photoredox Trifluoromethylation of Bioactive Molecules
| Substrate | Photocatalyst | CF3 Source | Product | Yield (%) | Reference |
| Camptothecin derivative | Ru(bpy)3Cl2 | CF3SO2Cl | Trifluoromethylated derivative | 65 | [4] |
| Quinine | Ru(bpy)3Cl2 | CF3SO2Cl | Trifluoromethylated derivative | 48 | [4] |
| Estrone derivative | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | CF3I | Trifluoromethylated derivative | 76 | [4] |
| 4-Methylstyrene | Ru(bpy)3(PF6)2 | Umemoto Reagent I | N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide | 65 | [7] |
Experimental Protocol: Photoredox Trifluoromethylation of 4-Methylstyrene
Materials:
-
4-Methylstyrene
-
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto Reagent I)
-
Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (Ru(bpy)3(PF6)2)
-
Acetonitrile (degassed)
-
Ion-exchanged water
Procedure:
-
In a reaction vessel, combine 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.0 equiv) and Ru(bpy)3(PF6)2 (0.5 mol%).
-
Add degassed acetonitrile and ion-exchanged water (10:1 v/v) to the vessel.
-
Add 4-methylstyrene (1.2 equiv) to the mixture under a nitrogen atmosphere.
-
Place the reaction vessel 2-3 cm from a blue LED lamp (e.g., Kessil A160WE Tuna Blue) and stir at room temperature.[7]
-
Irradiate the mixture for 5 hours, monitoring by NMR.
-
After completion, add water and extract with dichloromethane.
-
Combine the organic phases, wash with brine, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[7]
Workflow for Photoredox-Catalyzed Trifluoromethylation
Caption: Simplified workflow of photoredox-catalyzed trifluoromethylation.
Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents
Togni and Umemoto reagents are widely used electrophilic trifluoromethylating agents.[8][9][10][11][12] Togni reagent II, a hypervalent iodine compound, is effective for the trifluoromethylation of a variety of nucleophiles, including phenols, alcohols, and alkenes.[9][10]
Data Presentation: Trifluoromethylation using Togni Reagent II
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenol | Zn(OTf)2 | 2-Trifluoromethylphenol | 78 | [9] |
| 1-Octene | Cu(OAc)2 | 3-Trifluoromethyl-1-octene | 65 | [9][10] |
| Aniline | [Ir(ppy)3] | 2-Trifluoromethylaniline | 72 | [13] |
| Indole | - | 3-Trifluoromethylindole | 85 | [14] |
Experimental Protocol: Trifluoromethylation of Phenol with Togni Reagent II
Materials:
-
Phenol
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)
-
Zinc trifluoromethanesulfonate (Zn(OTf)2)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of phenol (1.0 equiv) in dichloromethane, add Togni Reagent II (1.2 equiv).
-
Add zinc trifluoromethanesulfonate (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[9]
Versatile Trifluoromethylation using Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf-)
Trifluoromethyl thianthrenium triflate (TT-CF3+OTf-) is a readily available and versatile reagent that can act as a source of electrophilic, radical, and nucleophilic trifluoromethyl groups depending on the reaction conditions.[15][16][17][18]
Data Presentation: Trifluoromethylation with TT-CF3+OTf-
| Substrate | Reaction Type | Conditions | Product | Yield (%) | Reference |
| Anisole | Electrophilic | Cu(0) | 4-Trifluoromethylanisole | 85 | [15][18] |
| Styrene | Radical | Photoredox | 3,3,3-Trifluoropropylbenzene | 78 | [15][18] |
| Benzaldehyde | Nucleophilic | Silanolate | α-(Trifluoromethyl)benzyl alcohol | 65 | [15][18] |
| Thiophenol | Electrophilic | TMG | Phenyl trifluoromethyl sulfide | 92 | [19] |
Experimental Protocol: Electrophilic Trifluoromethylation of Anisole with TT-CF3+OTf-
Materials:
-
Anisole
-
Trifluoromethyl thianthrenium triflate (TT-CF3+OTf-)
-
Copper powder (Cu(0))
-
Dimethylformamide (DMF)
Procedure:
-
In a glovebox, add TT-CF3+OTf- (1.0 equiv), copper powder (1.5 equiv), and anisole (1.2 equiv) to a vial.
-
Add anhydrous DMF to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain 4-trifluoromethylanisole.[15][18]
Logical Relationships of TT-CF3+OTf- Reactivity
Caption: Reactivity modes of TT-CF3+OTf- under different conditions.
Nucleophilic Trifluoromethylation of Carbonyls with TMSCF3
The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent for aldehydes and ketones.[20][21][22][23] The reaction is typically initiated by a catalytic amount of a fluoride source or other nucleophilic catalyst.[20][23]
Data Presentation: Nucleophilic Trifluoromethylation with TMSCF3
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Benzaldehyde | TBAF | α-(Trifluoromethyl)benzyl alcohol | 95 | [20][22] |
| Acetophenone | K2CO3 | 1-Phenyl-2,2,2-trifluoroethanol | 92 | [21][23] |
| 4-Chlorobenzaldehyde | Trimethylamine N-oxide | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 98 | [21][23] |
| Cyclohexanone | CsF | 1-(Trifluoromethyl)cyclohexanol | 88 | [20] |
Experimental Protocol: Nucleophilic Trifluoromethylation of Acetophenone
Materials:
-
Acetophenone
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in DMF, add potassium carbonate (10 mol%).
-
Add TMSCF3 (1.5 equiv) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the TMS-protected alcohol intermediate by GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Stir for 30 minutes to ensure complete deprotection.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield 1-phenyl-2,2,2-trifluoroethanol.[21][23]
Workflow for Nucleophilic Trifluoromethylation
Caption: General workflow for nucleophilic trifluoromethylation of carbonyls.
References
- 1. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Trifluoromethylation Catalyzed by Photoredox Catalyst | TCI AMERICA [tcichemicals.com]
- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Umemoto Reagent I - Enamine [enamine.net]
- 12. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3- Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-(Trifluoromethyl)thianthrenium triflate - Enamine [enamine.net]
- 17. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
copper-mediated trifluoromethylation with trifluoromethanamine precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This "super-functional group" can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Copper-mediated trifluoromethylation has emerged as a powerful and versatile tool for the synthesis of trifluoromethylated compounds, offering advantages in terms of cost-effectiveness and functional group tolerance compared to other transition metal-catalyzed methods.
This document provides an overview of established copper-mediated trifluoromethylation methodologies. Following a comprehensive review of the current scientific literature, it is important to note that the use of trifluoromethanamine (CF3NH2) or its salts as direct trifluoromethylating agents in copper-catalyzed reactions is not a well-documented or established method. Research has predominantly focused on other, more common trifluoromethyl sources.
Therefore, these application notes will focus on the widely used and validated precursors for copper-mediated trifluoromethylation, providing insights into the reaction mechanisms, experimental considerations, and the scope of these powerful transformations.
Overview of Common Precursors in Copper-Mediated Trifluoromethylation
Copper-catalyzed trifluoromethylation reactions can be broadly categorized based on the nature of the trifluoromethylating agent: nucleophilic, electrophilic, and radical sources.
Nucleophilic Trifluoromethylating Agents
These reagents are typically used in cross-coupling reactions with aryl and vinyl halides. The key intermediate is often a CuCF3 species.
-
Fluoroform-Derived Reagents: Fluoroform (HCF3) is an inexpensive and abundant precursor. In the presence of a suitable base and a copper source, it can form a highly reactive CuCF3 species. This method is attractive for its atom economy.[1]
-
Trimethyl(trifluoromethyl)silane (TMSCF3): Known as the Ruppert-Prakash reagent, TMSCF3 is a versatile nucleophilic CF3 source that can be activated by a fluoride source to generate a trifluoromethyl anion, which then forms the active copper-trifluoromethyl species.[2][3]
-
Trifluoroacetate Salts (e.g., CF3CO2Na): These inexpensive salts can undergo decarboxylation in the presence of a copper catalyst to generate a CuCF3 intermediate. Slow addition of the reagent is sometimes necessary to control the rate of decarboxylation.
Electrophilic Trifluoromethylating Agents
These reagents are employed for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds.
-
Togni Reagents: These hypervalent iodine compounds are highly effective and widely used electrophilic trifluoromethylating agents. They are known for their bench-top stability and broad functional group tolerance in copper-catalyzed reactions.[4]
-
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are another class of powerful electrophilic CF3 sources. In copper-mediated reactions, they can generate a trifluoromethyl radical via a single-electron transfer (SET) mechanism.[4]
Radical Trifluoromethylating Agents
These reagents generate a trifluoromethyl radical (•CF3), which can then participate in the catalytic cycle.
-
Sodium Triflinate (CF3SO2Na): This salt, in the presence of an oxidant and a copper catalyst, is an excellent source of the trifluoromethyl radical. It is a stable, easy-to-handle solid.
-
Trifluoroiodomethane (CF3I): While a gas, CF3I can be used in conjunction with a copper catalyst and a reductant to generate a trifluoromethyl radical for trifluoromethylation reactions.
Key Experimental Protocols: Representative Examples
While specific protocols for this compound precursors are not available, the following are generalized protocols for common trifluoromethylation reactions that can be adapted by researchers.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with a Nucleophilic CF3 Source (e.g., TMSCF3)
This protocol is a general guideline for the cross-coupling of an aryl iodide with TMSCF3.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
TMSCF3 (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, CuI, 1,10-phenanthroline, and KF.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add TMSCF3 via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Trifluoromethylation of Alkenes with an Electrophilic CF3 Source (e.g., Togni's Reagent)
This protocol describes a general procedure for the trifluoromethylation of unactivated alkenes.
Materials:
-
Alkene (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Anhydrous methanol (MeOH) (5 mL)
Procedure:
-
To a dry reaction vial, add the alkene and CuCl.
-
Under an inert atmosphere, add anhydrous methanol.
-
Add Togni's Reagent II in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for copper-mediated trifluoromethylation reactions using common precursors.
Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Entry | Aryl Halide | CF3 Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | TMSCF3 | CuI (10) | 1,10-Phen (10) | DMF | 100 | 24 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | CF3CO2Na | CuI (20) | - | NMP | 160 | 48 | 78 |
| 3 | 4-Bromobenzonitrile | HCF3/t-BuOK | CuCl (10) | - | DMF | 80 | 12 | 92 |
| 4 | 2-Iodopyridine | Togni's Reagent | Cu(OAc)2 (10) | - | CH3CN | 60 | 16 | 75 |
Table 2: Copper-Catalyzed Trifluoromethylation of Alkenes and Alkynes
| Entry | Substrate | CF3 Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Togni's Reagent | Cu(OTf)2 (10) | CH2Cl2 | 25 | 24 | 88 |
| 2 | 1-Octene | CF3SO2Na/TBHP | CuI (10) | DCE | 80 | 12 | 72 |
| 3 | Phenylacetylene | TMSCF3 | CuI (10) | DMF | 100 | 12 | 81 |
| 4 | 4-Phenyl-1-butene | Togni's Reagent | CuCl (15) | MeOH | 25 | 23 | 63[2] |
Mechanistic Considerations and Visualizations
The mechanism of copper-mediated trifluoromethylation can vary depending on the trifluoromethylating agent and the substrate. A common proposed catalytic cycle for the cross-coupling of aryl halides with a nucleophilic CF3 source is depicted below.
Caption: A plausible catalytic cycle for the trifluoromethylation of aryl halides.
This cycle generally involves:
-
Generation of the active CuCF3 species: A nucleophilic CF3 source reacts with a Cu(I) salt.
-
Oxidative Addition: The CuCF3 species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate reductively eliminates the trifluoromethylated product, regenerating the Cu(I) catalyst.
For electrophilic and radical trifluoromethylations, the mechanisms are different and often involve single-electron transfer (SET) processes to generate trifluoromethyl radicals.
Caption: A general workflow for the optimization of a copper-catalyzed trifluoromethylation reaction.
Conclusion and Future Outlook
Copper-mediated trifluoromethylation is a dynamic and rapidly evolving field. While the use of this compound precursors is not currently established, the existing methodologies provide a robust toolkit for the synthesis of trifluoromethylated molecules. Future research may focus on the development of new, more economical, and environmentally benign trifluoromethylating agents, as well as the expansion of the substrate scope to include more complex and challenging molecules. For researchers in drug discovery, a thorough understanding of these established protocols is essential for the efficient synthesis of novel therapeutic candidates.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed aminotrifluoromethylation of unactivated alkenes with (TMS)CF3: construction of trifluoromethylated azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethanamine (CF3NH2)
Welcome to the Technical Support Center for the synthesis of trifluoromethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this important chemical building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the synthesis of this compound.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in this compound synthesis are a common issue and can stem from several factors:
-
Precursor Instability: The choice of precursor is critical. Some precursors to the trifluoromethyl group are unstable under the reaction conditions, leading to decomposition and side reactions.
-
Troubleshooting:
-
Ensure the purity and stability of your starting materials. Store precursors under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Consider alternative, more stable trifluoromethylating agents. Recent literature suggests various reagents with improved stability and reactivity profiles.
-
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Temperature: Optimize the reaction temperature. Some steps may require precise temperature control to avoid side reactions or decomposition of intermediates.
-
Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
-
-
Product Loss During Workup and Purification: this compound is a volatile compound with a low boiling point, making it susceptible to loss during isolation.
-
Troubleshooting:
-
Employ low-temperature workup procedures.
-
Use efficient condensation techniques during distillation, such as a cold finger or a well-chilled condenser.
-
Consider in-situ derivatization to a less volatile compound for quantification and then deprotection if necessary.
-
-
Q2: I am having difficulty purifying this compound. What are the recommended purification methods?
A2: The purification of low-boiling point, volatile amines like this compound requires specialized techniques to minimize product loss.
-
Fractional Distillation: This is a primary method for purifying volatile liquids.
-
Troubleshooting:
-
Use a well-insulated fractional distillation column with a high number of theoretical plates for efficient separation from impurities with close boiling points.
-
Maintain a slow and steady distillation rate.
-
Ensure the condenser is sufficiently cold to trap the volatile CF3NH2.
-
-
-
Gas Chromatography (GC): Preparative GC can be used for small-scale purification to obtain high-purity samples.
-
Amine Scrubbing: For removal of acidic impurities, passing the crude gaseous product through a basic solution (amine scrubbing) can be effective. However, care must be taken as this compound itself can be unstable under strongly basic conditions.[1]
-
Amine-Functionalized Silica Chromatography: For non-gaseous derivatives, amine-functionalized silica can be more effective than standard silica gel for purifying basic compounds, as it minimizes the strong interaction between the amine and the acidic silica surface.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The synthesis of this compound involves several potential hazards that require strict safety protocols.
-
Handling of Fluorinating Agents: Many trifluoromethylating agents are toxic, corrosive, and moisture-sensitive.
-
Safety Precautions:
-
Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions with moisture-sensitive reagents.
-
-
-
Toxicity of Trifluoromethyl Compounds: Many organofluorine compounds, including intermediates and the final product, can be toxic.[2][3]
-
Safety Precautions:
-
Avoid inhalation, ingestion, and skin contact.
-
Use a closed system where possible to minimize exposure.[2]
-
-
-
Handling of Gaseous and Volatile Substances: this compound is a gas at room temperature, and many precursors are volatile liquids.
-
Safety Precautions:
-
Work in a well-ventilated area and use appropriate gas handling techniques.
-
Ensure that the experimental setup is securely clamped and free of leaks.
-
Have a plan for quenching the reaction and safely handling any unreacted volatile materials.
-
-
Q4: My analytical results (GC-MS, NMR) for this compound are inconsistent. What could be the issue?
A4: Inconsistent analytical data can be due to the reactivity and volatility of this compound.
-
GC-MS Analysis:
-
Troubleshooting:
-
Derivatization: Consider derivatizing the amine to a more stable and less volatile compound before analysis. Silylation is a common method for derivatizing amines for GC analysis.[4]
-
Column Choice: Use a column suitable for the analysis of volatile amines.
-
Injection Technique: Use a gas-tight syringe and a split/splitless injector to ensure reproducible injections.
-
-
-
NMR Analysis:
-
Troubleshooting:
-
Solvent Choice: Use a dry, deuterated solvent.
-
Sample Preparation: Prepare the NMR sample at low temperature to minimize evaporation.
-
Reference Standard: Use an appropriate internal standard for quantitative NMR.
-
-
Data Summary
The following table summarizes typical reaction parameters for synthetic routes leading to trifluoromethylated amines. Note that specific conditions for this compound may vary and require optimization.
| Precursor Type | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trifluoroacetamide | Dehydrating agent (e.g., P2O5), then NH3 | Polyphosphoric acid | 140-150 (dehydration), -40 to -35 (amination) | 3 (amination) | >85 (for amidine) |
| Isothiocyanate | AgF | Acetonitrile | Room Temperature | Varies | Not specified for CF3NH2 |
| Trifluoromethyl isocyanate | Hydrolysis | Not specified | Not specified | Not specified | Not specified |
Note: The data for the trifluoroacetamide route pertains to the synthesis of trifluoroacetamidine, a potential precursor to this compound.[5]
Experimental Protocols
Inferred Protocol for this compound Synthesis via Trifluoroacetamidine:
This protocol is a hypothetical sequence and requires experimental validation.
-
Synthesis of Trifluoroacetonitrile from Trifluoroacetamide:
-
Synthesis of Trifluoroacetamidine:
-
Hydrolysis of Trifluoroacetamidine to this compound:
-
This step is hypothetical and requires careful experimental design. A controlled hydrolysis of trifluoroacetamidine could potentially yield this compound. This would likely involve reaction with water or a dilute acid/base under carefully controlled temperature and pH to cleave the C=N bond and form the amine.
-
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low this compound yields.
General Synthetic Pathway Considerations
Caption: Potential synthetic routes to this compound.
References
Technical Support Center: Trifluoromethanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of trifluoromethanamine reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trifluoromethyl amines.
| Issue | Potential Cause | Recommended Solution | Relevant Citation |
| Low or No Product Yield | Moisture or Air Sensitivity: Some reagents, like AgF, can be sensitive to moisture. The reaction may also be sensitive to atmospheric oxygen. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1] |
| Poor Reagent Quality: Degradation or impurity of starting materials, such as the amine or the trifluoromethylating agent. | Use freshly purified reagents. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). | ||
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature. For instance, some protocols suggest stirring at 50°C for several hours.[2] | [2] | |
| Inefficient Stirring: In heterogeneous mixtures, such as those involving insoluble reagents like AgF in certain solvents, inefficient stirring can lead to poor reaction rates. | For reactions with solid reagents, ensure vigorous stirring. Sonication can also be used to improve the dispersion of insoluble reagents.[1] | [1] | |
| Formation of Side Products | Decomposition of Reagents or Products: this compound and its derivatives can be unstable under certain conditions, leading to decomposition.[3][4] | Avoid high temperatures and prolonged reaction times if product instability is suspected. Use milder reaction conditions where possible. | [3][4] |
| Competing Reactions: The presence of other reactive functional groups in the starting material can lead to undesired side reactions. | Protect sensitive functional groups before carrying out the trifluoromethylation reaction. | ||
| Incorrect Stoichiometry: An incorrect ratio of reagents can lead to the formation of byproducts. | Carefully control the stoichiometry of the reactants. For example, in some protocols, a specific excess of a reagent like AgF is used.[2] | [2] | |
| Difficulty in Product Purification | Volatility of the Product: Some trifluoromethyl amines are volatile, which can lead to loss of product during solvent removal under vacuum. | Use lower boiling point solvents like CH₂Cl₂ to facilitate easier removal without excessive heating.[1] When removing solvent, use a cooled trap and avoid high vacuum if possible. | [1] |
| Similar Polarity of Product and Byproducts: Co-elution during column chromatography can make separation challenging. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl amines?
A1: Several methods are available, with the choice depending on the substrate and desired scale. A common approach involves a one-pot synthesis using a bench-stable trifluoromethyl source like (Me₄N)SCF₃ in the presence of a fluoride source such as AgF.[1] Another method utilizes CF₃SO₂Na and PPh₃.[2] Additionally, photoredox catalysis has been employed for the aminotrifluoromethylation of alkenes.[5]
Q2: How can I improve the solubility of reagents like AgF?
A2: While AgF is not soluble in all organic solvents, its reactivity can be enhanced. In solvents where it is insoluble, such as CH₂Cl₂, sonication of the reaction mixture can effectively promote the reaction.[1]
Q3: Are trifluoromethyl amines stable?
A3: The stability of trifluoromethyl amines can vary. Some have been reported to be sensitive to water.[3][4] It is generally recommended to handle them in a dry environment and store them under an inert atmosphere.
Q4: What is a typical workup procedure for a this compound reaction?
A4: A typical workup involves cooling the reaction mixture to room temperature, removing the volatile components under vacuum, and then purifying the residue by column chromatography.[2]
Q5: Can I use this methodology for late-stage functionalization of complex molecules?
A5: Yes, some of the developed methods are well-suited for late-stage functionalization. For example, the one-pot synthesis using (Me₄N)SCF₃ and AgF has been demonstrated to be effective for a range of pharmaceutically relevant drug molecules due to its mildness and high functional group tolerance.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Trifluoromethyl Amines using (Me₄N)SCF₃ and AgF
This protocol is adapted from a method demonstrating a rapid and operationally simple synthesis at room temperature.[1]
Materials:
-
Amine substrate
-
(Me₄N)SCF₃
-
AgF
-
Anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv).
-
Dissolve the amine in anhydrous MeCN.
-
Add (Me₄N)SCF₃ (1.5 equiv) to the solution and stir at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically rapid.
-
After the formation of the intermediate (monitor by TLC or LC-MS), add AgF (3.0 equiv) to the mixture.
-
Stir the reaction at room temperature or, if needed, at 50°C for 2-5 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Experimental workflow for the one-pot synthesis of trifluoromethyl amines.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Trifluoromethyl amine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude Trifluoromethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude trifluoromethanamine (CF₃NH₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can vary depending on the synthetic route. However, they may include unreacted starting materials, reagents from trifluoromethylation (such as Togni or Umemoto reagents), byproducts from side reactions, and residual solvents used during synthesis and workup.[1][2] Given the reactivity of this compound, decomposition products can also be present.
Q2: What is the boiling point of this compound and how does this influence purification?
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing volatile compounds like this compound.[3][4][5][6] For GC analysis of highly reactive fluorine compounds, special considerations such as the use of an inert, short column and direct, cold injection may be necessary to prevent column degradation.[3] ¹⁹F NMR spectroscopy is also a valuable tool for identifying and quantifying fluorine-containing impurities.[2]
Q4: Can this compound be purified by column chromatography?
A4: While column chromatography is a common purification technique for many organic compounds, its application to the highly volatile this compound is challenging.[2] If derivatives of this compound are synthesized, which are less volatile, then column chromatography on silica gel or other stationary phases could be employed.[2]
Q5: Are there any known azeotropes of this compound that could complicate purification by distillation?
A5: The formation of azeotropes between fluorinated compounds and solvents or impurities is a possibility and can complicate purification by simple distillation.[7][8][9] While specific azeotropes for this compound are not documented in the provided results, it is a critical factor to consider, especially when dealing with mixtures containing components with similar boiling points. Extractive distillation is a technique used to separate mixtures with low relative volatility or azeotropes.[10][11][12][13][14][15]
Troubleshooting Guides
Issue 1: Poor Separation During Low-Temperature Fractional Distillation
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Ensure the distillation column is adequately packed and of sufficient length for the separation. - Optimize the reflux ratio to increase the number of theoretical plates. |
| Presence of an Azeotrope | - Consider using extractive distillation by introducing a solvent that alters the relative volatilities of the components.[10][11] The solvent should be high-boiling, miscible with the mixture, and not form a new azeotrope.[10] |
| Fluctuating Temperature or Pressure | - Ensure a stable heating source for the distillation pot and a consistent vacuum if performing vacuum distillation. - Use a high-quality vacuum pump and pressure controller. |
| Sample Overloading | - Do not exceed the recommended capacity of the distillation column. |
Issue 2: Decomposition of this compound During Purification
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Temperatures | - this compound may be thermally labile. Use the lowest possible temperature for distillation, potentially under reduced pressure (vacuum distillation), to lower the boiling point.[7] |
| Presence of Reactive Impurities | - Attempt to remove reactive impurities (e.g., acidic or basic residues) with a gentle workup procedure before distillation. This could involve washing with a buffered aqueous solution followed by drying. |
| Incompatible Materials | - Ensure all glassware and equipment are clean, dry, and inert. Avoid materials that could be corroded by or react with this compound or potential byproducts like hydrogen fluoride.[16] |
Issue 3: Inaccurate Purity Assessment by GC Analysis
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Degradation | - Highly reactive fluorinated compounds can damage standard polysiloxane GC columns.[3] Use a more inert column material or a shorter, dedicated column for these analyses. |
| Poor Peak Shape or Resolution | - Optimize the GC method, including the temperature program, carrier gas flow rate, and injection technique. - A cold on-column injection might be necessary for such a volatile compound.[3] |
| Compound Not Detected | - Ensure the mass spectrometer's scan range is set low enough to detect the molecular ion of this compound (m/z = 85.03).[3][17] - Consider using Single Ion Monitoring (SIM) for increased sensitivity if the target mass is known.[3] |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column, a distillation head with a condenser, and receiving flasks that can be cooled. Ensure all glassware is thoroughly dried.
-
Cooling: Cool the condenser and receiving flask using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler).
-
Charging the Flask: Introduce the crude this compound into the distillation flask, which is pre-cooled to prevent loss of the volatile compound.
-
Distillation: Slowly heat the distillation pot while maintaining the desired pressure (atmospheric or vacuum). Collect fractions at different temperature ranges.
-
Analysis: Analyze the collected fractions using GC-MS or ¹⁹F NMR to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a low-polarity, chemically inert phase).
-
Sample Preparation: If the sample is in a solvent, dilute it to an appropriate concentration. For gaseous samples, use a gas-tight syringe for injection.
-
Injection: Perform a split or splitless injection, depending on the sample concentration. A cold on-column injection is recommended for highly volatile analytes.[3]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition.
-
Oven Program: Start at a low temperature (e.g., 35-40°C) and ramp up at a controlled rate to separate components based on their boiling points.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.[5]
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI).
-
Scan Range: Set a mass range that includes the molecular ion of this compound (e.g., m/z 30-200).
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Quantify the purity by calculating the peak area percentage.[5]
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
- 1. This compound | 61165-75-1 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bre.com [bre.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. US2496207A - Azeotropic distillation of hydrocarbons from sulfolanes - Google Patents [patents.google.com]
- 9. CA2066017C - Azeotropic mixture of hydrogen fluoride and 1,1,1-trifluoro-2-chloroethane and process for purification of 1,1,1-trifluoro-2-chloroethane - Google Patents [patents.google.com]
- 10. Extractive distillation - Wikipedia [en.wikipedia.org]
- 11. Extractive Distillation of Acetone – Methanol Mixture using 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate | Chemical Engineering Transactions [cetjournal.it]
- 12. US20030116422A1 - Purification of difluoromethane by extractive distillation - Google Patents [patents.google.com]
- 13. WO2007117390A1 - Purification of 1,2,3,3,3-pentafluoropropene by extractive distillation - Google Patents [patents.google.com]
- 14. US2999053A - Recovery of trimethylamine by extractive distillation - Google Patents [patents.google.com]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. echemi.com [echemi.com]
- 17. This compound | CH2F3N | CID 542706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethanamine (CF3NH2) Aqueous Solutions
Welcome to the technical support center for trifluoromethanamine (CF3NH2). This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive compound in aqueous environments. Here you will find essential information, troubleshooting guidance, and frequently asked questions to help manage its inherent instability.
Disclaimer: this compound is known to be exceptionally unstable, particularly in aqueous or protic solutions. Direct quantitative data on its stability is limited in published literature due to its rapid decomposition. The information provided herein is based on established principles of organofluorine chemistry and is intended to serve as a practical guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable in aqueous solutions?
A1: this compound (CF3NH2) is a fluorinated amine that is highly susceptible to hydrolysis. Its instability arises from the powerful electron-withdrawing effect of the three fluorine atoms, which makes the carbon atom highly electrophilic and prone to attack by nucleophiles like water. This leads to rapid decomposition.
Q2: What are the expected decomposition products of this compound in water?
A2: In an aqueous solution, this compound is expected to hydrolyze, ultimately yielding carbonyl fluoride (COF2) and ammonia (NH3). Carbonyl fluoride is also unstable in water and will further hydrolyze to carbon dioxide (CO2) and hydrogen fluoride (HF). The overall decomposition can be summarized as: CF3NH2 + 2H2O → CO2 + NH3 + 3HF.
Q3: Can I prepare a stock solution of this compound in water or buffers?
A3: It is strongly discouraged. Due to its extreme instability, preparing aqueous stock solutions of this compound is not feasible as it will decompose rapidly.[1] Experiments should be designed to generate and use the compound in situ or introduce it to the aqueous phase at the very last moment, preferably at low temperatures.
Q4: What are the ideal storage and handling conditions for this compound precursors?
A4: this compound is typically generated from more stable precursors. These precursors should be stored under anhydrous and inert conditions (e.g., under argon or nitrogen) at low temperatures, as specified by the supplier. All glassware and solvents used must be scrupulously dried to prevent premature decomposition.
Q5: How can I confirm if my this compound has decomposed?
A5: Decomposition can be inferred from the loss of the desired product in your reaction. Analytically, you can monitor the reaction mixture using 19F NMR to observe the disappearance of the signal corresponding to the -CF3 group of this compound and the appearance of new signals, such as that for fluoride ions (F-).
Troubleshooting Guide
Issue 1: My reaction yield is consistently low when using this compound in an aqueous medium.
-
Probable Cause: Rapid hydrolysis of this compound is the most likely cause. The compound is likely decomposing faster than it can react with your substrate.
-
Solutions:
-
Minimize Water Contact Time: Redesign your experimental setup to introduce the this compound or its precursor to the aqueous reaction mixture at the last possible moment.
-
Lower the Temperature: Perform the reaction at the lowest feasible temperature (e.g., 0 °C or below) to decrease the rate of hydrolysis.
-
Control pH: The stability of amines is highly pH-dependent. Although data for CF3NH2 is unavailable, hydrolysis may be accelerated under strongly acidic or basic conditions. Attempt to run the reaction at a neutral or near-neutral pH if your protocol allows.
-
Use Anhydrous Co-solvents: If your reaction permits, use a water-miscible anhydrous co-solvent (e.g., THF, acetonitrile) to reduce the overall concentration of water.
-
Issue 2: I am observing unexpected side products and gas evolution in my reaction.
-
Probable Cause: These are likely the result of this compound decomposition. Gas evolution could be CO2, and side products may arise from the reaction of decomposition intermediates (like carbonyl fluoride) with your starting materials.
-
Solutions:
-
Identify Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the unexpected products. Comparing them to the expected decomposition pathway can confirm the issue.
-
Implement Scavengers: If hydrogen fluoride (HF) is a problematic byproduct, consider adding a mild, non-nucleophilic base or a fluoride scavenger to the reaction mixture, provided it does not interfere with your desired reaction.
-
Follow the workflow for minimizing decomposition as described in the experimental protocols and diagrams below.
-
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | Increase from 0°C to 25°C | Significant Decrease | Hydrolysis rate increases with temperature. |
| Decrease to < 0°C | Significant Increase | Lower kinetic energy reduces the rate of decomposition. | |
| pH | Acidic (pH < 5) | Likely Decreased | Protonation of the amine may affect the leaving group ability. |
| Neutral (pH ~7) | Moderate (Baseline) | Reference point for stability. | |
| Basic (pH > 9) | Likely Decreased | Hydroxide ions are strong nucleophiles that can accelerate hydrolysis. | |
| Solvent | Anhydrous Aprotic | High | Absence of water prevents hydrolysis. |
| Protic (e.g., Methanol) | Very Low | Protic solvents can facilitate decomposition. | |
| Aqueous | Extremely Low | Water acts as both a nucleophile and a proton source, leading to rapid decomposition. |
Experimental Protocols
Protocol 1: General Handling of this compound in an Aqueous Reaction
This protocol outlines a method to minimize the decomposition of this compound when its use in an aqueous buffer is unavoidable.
-
Preparation:
-
Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous grade solvents and reagents for all non-aqueous steps.
-
Prepare your aqueous reaction mixture (substrate in buffer) in the reaction flask and cool it to the desired temperature (e.g., 0 °C) in an ice bath.
-
-
Introduction of this compound:
-
If generating in situ from a precursor, do so in a separate flask in an anhydrous solvent.
-
Once generated, transfer the anhydrous solution of this compound via a syringe or cannula to the cooled, rapidly stirring aqueous reaction mixture.
-
The addition should be done slowly and sub-surface if possible to maximize dispersion and reaction with the substrate over hydrolysis.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for the optimized time at low temperature.
-
Quench the reaction appropriately, for instance, by adding an organic solvent for extraction.
-
-
Work-up:
-
Proceed with your standard extraction and purification protocol immediately to isolate the product from any remaining decomposition products.
-
Visualizations
Decomposition Pathway
Caption: Inferred hydrolysis pathway of this compound in water.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yields in CF3NH2 reactions.
References
Technical Support Center: Trifluoromethylation Protocols
Welcome to the technical support center for trifluoromethylation protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to trifluoromethylation reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your trifluoromethylation experiments.
Category: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Question 1: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?
Answer:
Low reactivity with Togni's reagent in the trifluoromethylation of electron-rich arenes can be due to several factors. Here's a troubleshooting guide:
-
Insufficient Activation: Togni's reagents often require activation to generate the electrophilic trifluoromethylating species.
-
Solution: The addition of a Lewis or Brønsted acid can enhance the electrophilicity of the reagent. For instance, strong acids like triflic acid have been shown to activate hypervalent iodine reagents. Experiment with the addition of catalytic amounts of a suitable acid.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Solution: While many reactions with Togni's reagent proceed at room temperature, some substrates may require elevated temperatures to overcome activation barriers. Screen different solvents; polar aprotic solvents like DMF or acetonitrile are commonly used.
-
-
Reagent Decomposition: Togni's reagents can be sensitive to moisture and light.
-
Solution: Ensure you are using a fresh batch of the reagent and that it has been stored properly under anhydrous and dark conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: My electrophilic trifluoromethylation of a phenol is resulting in a mixture of O-trifluoromethylated and C-trifluoromethylated products, with the latter being predominant. How can I improve the selectivity for O-trifluoromethylation?
Answer:
Achieving selective O-trifluoromethylation of phenols over C-trifluoromethylation can be challenging due to the competing nucleophilicity of the oxygen and the aromatic ring.
-
Reaction Conditions: The choice of base and solvent system is critical for directing the selectivity.
-
Solution: Using a strong base like sodium hydride (NaH) to fully deprotonate the phenol to the phenoxide is a crucial first step. The reaction of 2,4,6-trimethylphenol with a hypervalent iodine reagent in the presence of NaH in DMF showed a preference for C-trifluoromethylation. Consider using a less coordinating solvent or adding crown ethers to sequester the cation and increase the nucleophilicity of the oxygen.
-
-
Steric Hindrance: The steric environment around the hydroxyl group and the aromatic ring can influence the site of attack.
-
Solution: For phenols with accessible ortho and para positions, C-trifluoromethylation is often favored. If your substrate allows, introducing bulky groups at the ortho positions might sterically hinder C-attack and favor O-trifluoromethylation.
-
Question 3: I am observing the formation of chlorinated side products during the trifluoromethylation of an electron-rich phenol using XtalFluor-E and TCCA. How can I avoid this?
Answer:
The formation of chlorinated side products is likely due to the reaction of your electron-rich substrate with trichloroisocyanuric acid (TCCA).
-
Alternative Reagent: TCCA is a source of electrophilic chlorine.
-
Solution: Replace TCCA with N-fluorosulfonimide (NFSI) as the co-oxidant. NFSI can promote the desired trifluoromethylation without introducing a source of electrophilic chlorine, thus preventing the unwanted chlorination of your aromatic ring.
-
Category: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
Question 1: My nucleophilic trifluoromethylation of an aldehyde using TMSCF₃ is sluggish and gives low yields. What can I do to improve the reaction?
Answer:
Slow reaction rates and low yields in nucleophilic trifluoromethylation with TMSCF₃ often point to issues with the generation or stability of the trifluoromethyl anion (CF₃⁻).
-
Initiator Activity: A fluoride source is typically required to activate the TMSCF₃.
-
Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the trifluoromethyl anion. In some cases, stoichiometric amounts of an initiator may be necessary. Alternatively, consider using catalytic systems that do not require an additional fluoride initiator.
-
-
Decomposition of CF₃⁻ Anion: The trifluoromethyl anion is highly unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of decomposition. The choice of solvent is also crucial; polar aprotic solvents like THF or DMF are generally preferred. Using a Lewis acid like a trialkyl borate can help to temporarily trap the in situ generated trifluoromethyl anion and suppress its decomposition.
-
Question 2: I am trying to perform a nucleophilic trifluoromethylation on an enone, but I am primarily getting 1,2-addition instead of the desired 1,4-addition. How can I favor the conjugate addition?
Answer:
Nucleophilic trifluoromethylation of α,β-unsaturated ketones typically favors 1,2-addition.
-
Steric Shielding of the Carbonyl Group: Blocking the carbonyl group can promote attack at the β-position.
-
Solution: The use of a bulky Lewis acid can selectively coordinate to the carbonyl oxygen, sterically hindering 1,2-addition and favoring the 1,4-conjugate addition pathway.
-
Category: Radical Trifluoromethylation (e.g., using Langlois Reagent - CF₃SO₂Na)
Question 1: My radical trifluoromethylation of an alkene is resulting in low yields and the formation of dimerized side products. How can I improve the chemoselectivity?
Answer:
The formation of dimeric byproducts in radical trifluoromethylation suggests that the concentration of the trifluoromethyl radical is not optimal, leading to competing side reactions.
-
Radical Concentration: A higher concentration of the CF₃ radical can favor the desired reaction with the alkene over dimerization of the substrate radical intermediate.
-
Solution: Increasing the amount of the copper catalyst can lead to a higher concentration of the trifluoromethyl radical, which has been shown to be beneficial for the chemoselectivity and reduce the formation of dimerized side products.
-
-
Reaction Conditions: The choice of oxidant and solvent can influence the generation and reactivity of the CF₃ radical.
-
Solution: Common oxidants include tert-butyl hydroperoxide (TBHP) and potassium persulfate. Optimizing the oxidant and its stoichiometry is crucial. The reaction is often performed in solvents like acetonitrile or DMF.
-
Question 2: I am attempting a photoredox-catalyzed trifluoromethylation of an arene using CF₃I and I am observing significant formation of the corresponding aryl iodide. How can I suppress this side reaction?
Answer:
Competitive aryl iodination is a known side reaction in photoredox trifluoromethylation with CF₃I, arising from the homolysis of the C-I bond.
-
Alternative CF₃ Source: The use of CF₃I introduces iodide into the reaction mixture.
-
Solution: Switch to a different trifluoromethyl radical precursor that does not generate iodide, such as CF₃SO₂Cl or Langlois reagent (CF₃SO₂Na) in the presence of an oxidant.
-
-
Reaction Mechanism: The initiation of the photocatalytic cycle might be relying on the sacrificial oxidation of the electron-rich arene, which can lead to undesired pathways.
-
Solution: Employing a photocatalyst with a suitable redox potential and optimizing the reaction conditions (e.g., solvent, base) can help to favor the desired catalytic cycle.
-
Question 3: My radical trifluoromethylation of styrene is leading to significant polymerization. How can I control this?
Answer:
Styrene and other conjugated olefins are prone to polymerization under radical conditions.
-
Reaction Control: The key is to have the trifluoromethylation reaction occur faster than the polymerization.
-
Solution: Carefully control the reaction temperature; lower temperatures generally disfavor polymerization. The slow addition of the radical initiator or the trifluoromethylating reagent can help to maintain a low concentration of radical species at any given time, thus minimizing polymerization. The use of a controlled radical polymerization method, such as nitroxide-mediated polymerization (NMP), can also be effective for copolymerizing α-trifluoromethylstyrenes with styrenes.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of trifluoromethylation reactions?
A1: Trifluoromethylation reactions are broadly categorized into three main types based on the nature of the trifluoromethylating species:
-
Electrophilic Trifluoromethylation: Involves the reaction of a nucleophilic substrate with an electrophilic trifluoromethyl source (a "CF₃⁺" equivalent). Common reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).
-
Nucleophilic Trifluoromethylation: Involves the reaction of an electrophilic substrate with a nucleophilic trifluoromethyl source (a "CF₃⁻" equivalent). The most common reagent is the Ruppert-Prakash reagent (TMSCF₃).
-
Radical Trifluoromethylation: Involves the reaction of a substrate with a trifluoromethyl radical (CF₃•). These radicals are often generated from precursors like sodium trifluoromethanesulfinate (Langlois reagent) or trifluoroiodomethane (CF₃I) under oxidative or photoredox conditions.
Q2: How do I choose the right trifluoromethylation protocol for my substrate?
A2: The choice of protocol depends on the nature of your substrate and the desired transformation:
-
For electron-rich arenes, heterocycles, and other nucleophiles (e.g., thiols, phosphines), electrophilic trifluoromethylation is often a good choice.
-
For carbonyl compounds (aldehydes, ketones), imines, and other electrophiles , nucleophilic trifluoromethylation is typically employed.
-
For alkenes, alkynes, and C-H functionalization of arenes and heteroarenes , radical trifluoromethylation is a powerful and versatile method.
Q3: What are the common safety precautions to take during trifluoromethylation reactions?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Some trifluoromethylating reagents can be toxic or corrosive. Handle them with care.
-
Reactions involving the generation of gaseous byproducts (e.g., from decomposition) should be performed in an open or well-vented system.
-
Some reagents are sensitive to air and moisture, requiring the use of inert atmosphere techniques.
Q4: Can I use water as a solvent for trifluoromethylation reactions?
A4: While most trifluoromethylation reactions are performed in anhydrous organic solvents, some protocols have been developed to work in aqueous media. For example, the trifluoromethylation of deoxyuridine with Langlois reagent has been successfully carried out in an aqueous solution. More recently, a water-soluble iridium photocatalyst has been developed for the trifluoromethylation of biomolecules in phosphate-buffered saline. However, the compatibility with water is highly dependent on the specific reagents and reaction mechanism.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Trifluoromethylation of 4-Acetylpyridine with Langlois Reagent (CF₃SO₂Na)
| Entry | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | TBHP (4 eq.) | - | DMSO | 25 | 75 |
| 2 | K₂S₂O₈ (2 eq.) | - | DMSO/H₂O (1:1) | 25 | 68 |
| 3 | TBHP (4 eq.) | H₂SO₄ (1 eq.) | DMSO | 25 | 85 |
| 4 | TBHP (4 eq.) | - | CH₃CN | 25 | 55 |
Data adapted from studies on the innate C-H trifluoromethylation of heterocycles.
Table 2: Substrate Scope for Copper-Catalyzed Trifluoromethylation of Benzyl Bromides
| Substrate (Ar-CH₂Br) | Yield (%) |
| C₆H₅CH₂Br | 85 |
| 4-MeOC₆H₄CH₂Br | 82 |
| 4-ClC₆H₄CH₂Br | 88 |
| 4-NO₂C₆H₄CH₂Br | 75 |
| 2-Naphthyl-CH₂Br | 91 |
Data represents typical yields for the copper-mediated trifluoromethylation of benzyl bromides with an electrophilic CF₃⁺ source.
Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II
This procedure is a general guideline for the trifluoromethylation of a carbon nucleophile.
Materials:
-
β-ketoester (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (0.15 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol) and CuBr·SMe₂ (0.15 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the mixture at room temperature until the solids dissolve.
-
Add Togni's Reagent II (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.
Protocol 2: Radical Trifluoromethylation of an Arene using Langlois Reagent and Photoredox Catalysis
This protocol describes a general procedure for the C-H trifluoromethylation of an arene.
Materials:
-
Arene (0.5 mmol)
-
Sodium trifluoromethanesulfinate (Langlois reagent, 1.0 mmol)
-
fac-Ir(ppy)₃ (photocatalyst, 0.01 mmol)
-
Potassium phosphate, dibasic (K₂HPO₄) (1.5 mmol)
-
Anhydrous acetonitrile (4 mL)
-
Blue LED light source
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the arene (0.5 mmol), Langlois reagent (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol), and K₂HPO₄ (1.5 mmol).
-
Add anhydrous acetonitrile (4 mL).
-
Seal the vial and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature under irradiation. Monitor the reaction progress by GC-MS or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.
-
After completion, remove the vial from the light source.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated arene.
Visualizations
Caption: Overview of the three main pathways for trifluoromethylation reactions.
optimization of reaction conditions for N-trifluoromethylation
Welcome to the technical support center for N-trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of N-trifluoromethylation reaction conditions.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inappropriate Reagent Choice: The selection of the trifluoromethylating reagent is critical and depends on the substrate's electronic and steric properties.
-
For electron-rich amines and heterocycles: Electrophilic reagents like Togni's or Umemoto's reagents are often effective.[1][2][3]
-
For substrates compatible with radical reactions: Radical sources such as the Langlois reagent (sodium triflinate) can be a good choice, often in the presence of an oxidant and a metal catalyst.[4]
-
For carbonyl compounds: Nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used.
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact reaction kinetics and product stability.
-
Incorrect Base or Catalyst: The choice of base and catalyst is crucial for activating the substrate or the trifluoromethylating reagent.
-
Poor Substrate Nucleophilicity: Aromatic amines, for instance, are less nucleophilic than aliphatic amines and may exhibit lower reactivity.[5] In such cases, stronger activating conditions or a different reaction strategy might be needed.
-
Reagent Instability: Some trifluoromethylating reagents are sensitive to moisture and air. Ensure proper handling and storage conditions. The Ruppert-Prakash reagent, for example, is moisture-sensitive.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low N-trifluoromethylation yield.
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
O-Trifluoromethylation: In substrates containing hydroxyl groups, competitive O-trifluoromethylation can occur.
-
Careful selection of reagents and conditions can favor N- over O-trifluoromethylation. For example, a method using CS₂ and AgF showed no O-trifluoromethylated byproduct with a hydroxyl-containing substrate.[5]
-
-
Decomposition of Product: The N-CF₃ group can be labile under certain conditions.
-
N-trifluoromethylated compounds can be sensitive to acidic conditions.[5] It is important to control the pH of the reaction and work-up steps.
-
-
Formation of Nitroarenes: In the N-trifluoromethylation of nitrosoarenes, the formation of nitroarenes can be a side reaction.
-
The addition of a radical scavenger like hydroquinone can suppress the formation of these byproducts.[4]
-
-
Radical-Induced Side Reactions: When using radical trifluoromethylation methods, unwanted side reactions can occur.
-
The addition of radical traps like TEMPO can help identify the involvement of radical pathways and potentially mitigate side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-trifluoromethylation?
A1: The choice of reagent is broad and depends on the desired transformation. Common classes of reagents include:
-
Electrophilic Reagents: Togni reagents and Umemoto reagents are hypervalent iodine compounds that act as electrophilic "CF₃⁺" sources.[1][2][3]
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of a nucleophilic "CF₃⁻" equivalent.[3][5]
-
Radical Precursors: The Langlois reagent (CF₃SO₂Na) and trifluoroiodomethane (CF₃I) can generate trifluoromethyl radicals under appropriate conditions.[1][4]
Q2: How can I improve the solubility of my reagents and substrates?
A2: Solubility issues can often be addressed by screening different solvents. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethylacetamide (DMA) are commonly used.[5][7] In some cases, the use of a phase-transfer catalyst can be beneficial.[3]
Q3: Are there any safety precautions I should take?
A3: Yes. Many trifluoromethylating reagents can be toxic or highly reactive. For instance, fluoroform is a gas, and trifluoroiodomethane is a volatile liquid.[1] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Q4: Can I perform N-trifluoromethylation on complex molecules and for late-stage functionalization?
A4: Yes, several methods have been successfully applied to the late-stage modification of complex and biologically active molecules.[5][8] These methods often feature good functional group tolerance. However, it is crucial to test the compatibility of the specific reaction conditions with the functional groups present in your complex substrate.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from the literature on the optimization of N-trifluoromethylation reactions.
Table 1: Optimization of Base for the N-Trifluoromethylation of Dibenzylamine
| Entry | Base | Yield (%) |
| 1 | DIPEA | 74 |
| 2 | Triethylamine | 65 |
| 3 | DABCO | 52 |
| 4 | DBU | 45 |
Reaction conditions: Dibenzylamine (1a), CS₂, AgF, and base in MeCN at 80 °C under a nitrogen atmosphere for 8 hours. Yields determined by ¹⁹F NMR. Data sourced from a study on efficient N-trifluoromethylation.[5]
Table 2: N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate
| Entry | Substrate | Product | Yield (%) |
| 1 | Nitrosobenzene | N-phenyl-N-(trifluoromethyl)hydroxylamine | 84 |
| 2 | 2-Methylnitrosobenzene | N-(o-tolyl)-N-(trifluoromethyl)hydroxylamine | 82 |
| 3 | 4-Bromonitrosobenzene | N-(4-bromophenyl)-N-(trifluoromethyl)hydroxylamine | 77 |
| 4 | 4-Nitronitrosobenzene | N-(4-nitrophenyl)-N-(trifluoromethyl)hydroxylamine | 54 |
Reaction conditions: Nitrosoarene, CF₃SO₂Na, hydroquinone, Cu(ClO₄)₂·6H₂O, and tBuOOH in EtOAc at room temperature for 1 hour. Isolated yields. Data sourced from a study on N-trifluoromethylation of nitrosoarenes.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylation of Secondary Amines with CS₂ and AgF
This protocol is adapted from an efficient, one-step N-trifluoromethylation method.[5]
-
To a reaction tube, add the secondary amine (0.2 mmol), carbon disulfide (CS₂, 0.6 mmol), silver fluoride (AgF, 0.8 mmol), and a suitable base (e.g., DIPEA, 0.4 mmol).
-
Add acetonitrile (MeCN, 2 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 8 hours under a nitrogen atmosphere.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove solid residues.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-trifluoromethylated amine.
Protocol 2: N-Trifluoromethylation of Nitrosoarenes using Sodium Triflinate
This protocol is based on a highly efficient method for the N-trifluoromethylation of nitrosoarenes.[4]
-
In a reaction vial, combine the nitrosoarene (0.10 mmol), sodium triflinate (Langlois reagent, 0.30 mmol), hydroquinone (0.11 mmol), and copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O, 1 mol%).
-
Add ethyl acetate (EtOAc, 0.8 mL) to the vial.
-
To the resulting suspension, add tert-butyl hydroperoxide (tBuOOH, 70% aqueous solution, 0.30 mmol) at room temperature.
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-trifluoromethylated hydroxylamine.
Logical Relationship Diagram for Reagent Selection:
Caption: Decision tree for selecting an appropriate N-trifluoromethylation reagent.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting scalability issues in trifluoromethanamine synthesis
Technical Support Center: Trifluoromethanamine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of this compound (CF₃NH₂).
Troubleshooting Guides
This section addresses specific problems that may arise when scaling up the synthesis of this compound from the hydrolysis of trifluoromethyl isocyanate.
Issue 1: Low or Inconsistent Yield
Q: We are experiencing a significant drop in yield from ~85% at the lab scale (10g) to less than 50% at the pilot scale (1kg). What are the potential causes and how can we troubleshoot this?
A: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. Here are the primary areas to investigate:
-
Inefficient Mixing: At larger scales, localized concentration gradients can occur. A high concentration of water can lead to rapid, uncontrolled hydrolysis and side reactions, while a high concentration of trifluoromethyl isocyanate can favor oligomerization.
-
Recommendation: Re-evaluate the reactor geometry and agitation system. Ensure the agitator is capable of creating sufficient turbulence to maintain a homogenous mixture. Consider using a baffled reactor to improve mixing efficiency.
-
-
Poor Temperature Control: The hydrolysis of isocyanates is exothermic. Insufficient heat removal at the pilot scale can lead to temperature spikes, which accelerate side reactions.
-
Recommendation: Monitor the internal reaction temperature closely. Improve the cooling capacity of the reactor, for example, by using a jacket with a more efficient heat transfer fluid or by installing internal cooling coils.
-
-
Reagent Addition Rate: A slow, controlled addition of the limiting reagent is crucial. At a larger scale, the addition rate must be adjusted to match the reactor's heat removal capacity.
-
Recommendation: Profile the heat flow of the reaction at the lab scale to understand the thermal profile. Use this data to model and define a safe and efficient addition rate for the pilot scale.
-
Issue 2: Formation of N,N'-bis(trifluoromethyl)urea Impurity
Q: Our final product is contaminated with significant amounts of N,N'-bis(trifluoromethyl)urea. At the lab scale, this was a minor impurity (<1%), but at the pilot scale, it is now over 15%. Why is this happening and how can we prevent it?
A: The formation of urea is a classic side reaction in amine synthesis from isocyanates. It occurs when the newly formed this compound (CF₃NH₂) acts as a nucleophile and attacks a molecule of the trifluoromethyl isocyanate (CF₃NCO) starting material.
-
Primary Cause: This issue is almost always linked to poor mixing and localized concentration gradients. If the freshly generated CF₃NH₂ is not rapidly dispersed and diluted, its concentration will be high in certain areas of the reactor, promoting the urea-forming side reaction.
-
Troubleshooting Steps:
-
Improve Agitation: As with low yield, enhancing the mixing efficiency is the most critical step. The goal is to quickly move the newly formed amine away from the isocyanate-rich zones.
-
Optimize Addition Point: The point of reagent addition matters. Adding the reagent subsurface, directly into a high-turbulence zone near the impeller, is often more effective than adding it to the surface of the reaction mixture.
-
Consider a Semi-Batch Process: A semi-batch process, where one reagent is added incrementally to the other, allows for better control over stoichiometry and temperature. Ensure the isocyanate is the limiting reagent at all times during the addition.
-
Data Presentation
The following tables summarize hypothetical data from lab-scale and pilot-scale experiments, highlighting the scalability issues discussed.
Table 1: Comparison of Yield and Purity
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial Run | Pilot Scale (1kg) - Optimized Run |
| Yield (%) | 85.2 | 48.7 | 82.5 |
| Purity (by GC-MS, %) | 98.5 | 83.1 | 98.2 |
| N,N'-bis(trifluoromethyl)urea (%) | 0.8 | 15.2 | 1.1 |
| Other Impurities (%) | 0.7 | 1.7 | 0.7 |
Table 2: Reaction Condition Comparison
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial Run | Pilot Scale (1kg) - Optimized Run |
| Max. Temp. Excursion (°C) | 2 | 15 | 3 |
| Reagent Addition Time (min) | 30 | 30 | 120 |
| Agitator Speed (RPM) | 500 | 150 | 400 |
| Mixing Type | Magnetic Stir Bar | Single Impeller | Baffled Reactor, Rushton Turbine |
Experimental Protocols
Key Experiment: Lab-Scale Synthesis of this compound
This protocol describes the controlled hydrolysis of trifluoromethyl isocyanate.
Materials:
-
Trifluoromethyl isocyanate (CF₃NCO)
-
Deionized Water
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is charged with 100 mL of diethyl ether and cooled to 0°C in an ice bath.
-
10.0 g of trifluoromethyl isocyanate is dissolved in 20 mL of diethyl ether and added to the dropping funnel.
-
5.0 mL of deionized water is added to the stirred diethyl ether in the flask.
-
The trifluoromethyl isocyanate solution is added dropwise to the ether/water mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, the mixture is stirred for an additional 1 hour at 0-5°C.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield this compound.
Visualizations
The following diagrams illustrate the troubleshooting workflow for low yield and the chemical reaction pathway.
Caption: A logical workflow for diagnosing and addressing low yield in scale-up synthesis.
Technical Support Center: Trifluoromethanamine (CF3NH2) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of trifluoromethanamine (CF3NH2) to prevent its decomposition. Given the limited specific data on this compound, this guide is based on the known properties of related N-trifluoromethyl compounds and general best practices for handling volatile and fluorinated substances.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on studies of analogous N-trifluoromethyl amines, the primary factor leading to decomposition is hydrolysis.[1][2] Contact with water or moisture can lead to the breakdown of the C-N bond. Additionally, exposure to basic conditions has been shown to cause rapid degradation of related compounds.[2] Elevated temperatures and exposure to light can also contribute to decomposition.
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dry, and dark environment. A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to prevent the ingress of moisture and air. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents. Bases, in particular, can promote rapid decomposition.[2] Materials that can introduce moisture should also be avoided.
Q4: What are the likely decomposition products of this compound?
A4: While specific studies on this compound are limited, hydrolysis of the N-CF3 moiety is a known degradation pathway for related compounds.[1] This would likely yield fluoroform (CHF3) and ammonia (NH3), or further reaction products depending on the conditions. In the presence of other reagents, a complex mixture of products could be formed.
Q5: How can I detect if my sample of this compound has started to decompose?
A5: A change in the physical appearance of the sample (e.g., color change, formation of precipitates) can be an indicator of decomposition. For a more definitive assessment, analytical techniques such as ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy can be used to detect the emergence of new fluorine-containing species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile decomposition products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure build-up in the storage container. | Decomposition leading to the formation of gaseous byproducts (e.g., fluoroform, ammonia). This could be accelerated by elevated temperatures. | Carefully vent the container in a well-ventilated fume hood. Ensure the storage temperature is appropriately low and stable. Consider transferring the material to a fresh, dry container under an inert atmosphere. |
| Inconsistent experimental results using a previously reliable batch of this compound. | Partial decomposition of the reagent, leading to lower effective concentration and potential interference from degradation products. | Re-evaluate the purity of the this compound sample using an appropriate analytical method such as ¹⁹F NMR or GC-MS. If decomposition is confirmed, a fresh batch of the reagent should be used. |
| Formation of solid precipitates in the this compound sample. | Reaction with trace impurities or moisture, or polymerization. | The identity of the precipitate should be investigated if possible, though this may be challenging. It is generally recommended to use a fresh, pure sample for experiments. Attempting to purify the sample by distillation should be done with extreme caution due to the compound's volatility and potential for further decomposition. |
| Discoloration of the this compound sample. | Contamination or slow decomposition. | While minor discoloration may not always indicate significant degradation, it is a sign of instability. The purity should be checked before use. Store in a dark container to minimize light-induced degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using ¹⁹F NMR Spectroscopy
Objective: To monitor the stability of a this compound sample over time under specific storage conditions.
Methodology:
-
Initial Sample Preparation:
-
In a controlled inert atmosphere (glovebox), prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) in an NMR tube.
-
Add a known amount of an internal standard with a stable ¹⁹F NMR signal (e.g., trifluorotoluene) for quantitative analysis.
-
Seal the NMR tube securely.
-
-
Initial ¹⁹F NMR Spectrum Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum of the freshly prepared sample.
-
Record the chemical shift and integration of the this compound signal relative to the internal standard.
-
-
Storage and Periodic Analysis:
-
Store the NMR tube under the desired conditions (e.g., refrigerated at 4°C, at room temperature).
-
Acquire ¹⁹F NMR spectra at regular intervals (e.g., daily, weekly).
-
-
Data Analysis:
-
Compare the integration of the this compound signal to the internal standard over time. A decrease in the relative integration indicates decomposition.
-
Monitor for the appearance of new signals in the ¹⁹F NMR spectrum, which would correspond to fluorine-containing decomposition products.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Potential Decomposition Pathway of this compound
Caption: Hypothesized hydrolysis pathway of this compound.
References
Technical Support Center: Analysis of Trifluoromethanamine Impurities
Welcome to the technical support center for the analytical characterization of trifluoromethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Based on a known synthesis route from dichloro(trifluoromethyl)amine, potential impurities could include starting materials, intermediates, and byproducts. While specific data on this compound impurities is limited, analogous reactions suggest the following as potential process-related impurities:
-
Starting Material: Dichloro(trifluoromethyl)amine
-
Intermediates: Chloro(trifluoromethyl)amine
-
Byproducts: Compounds formed from side reactions or degradation.
Additionally, residual solvents used during synthesis and purification are common impurities.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. Given the volatility of this compound and many potential fluorinated impurities, GC-MS is a primary technique.[4] However, caution is advised due to the reactivity of some fluorinated compounds, which could potentially damage the GC column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for structural elucidation of impurities.[6][7] ¹⁹F NMR is particularly useful due to its wide chemical shift range, which often allows for clear separation of signals from different fluorinated species.[7]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile impurities. While this compound itself is volatile, HPLC can be used to detect less volatile degradation products or synthesis byproducts.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for rapid screening and identification of functional groups present in impurities.[1]
Q3: My GC-MS analysis of this compound shows unexpected peaks that I suspect are column degradation products. How can I confirm this and prevent it?
A3: Reactive fluorine-containing compounds can indeed degrade standard polysiloxane GC columns.[5]
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to see if the extraneous peaks are present without the sample.
-
Use an Inert Column: Switch to a more inert column material, such as one with a more robust stationary phase designed for reactive analytes. A Poraplot Q or similar column might be a suitable alternative.[5]
-
Lower Injection Temperature: High temperatures can accelerate the degradation of both the analyte and the column. Experiment with lower injection port temperatures.
-
Derivatization: If feasible, derivatizing the analyte and impurities can make them more stable and less reactive for GC analysis.
-
Q4: I am having difficulty achieving good separation of impurities using HPLC. What can I do?
A4: Optimizing your HPLC method is key to good separation.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase.
-
Column Selection: Try a different column with an alternative stationary phase chemistry (e.g., C8, Phenyl-Hexyl).
-
Gradient Elution: If you are using isocratic elution, switching to a gradient elution can often improve the separation of compounds with a wider range of polarities.
-
Temperature Control: Ensure your column oven temperature is stable and consider adjusting it to improve peak shape and resolution.
-
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or column; improper flow rate. | Use a deactivated inlet liner; optimize the carrier gas flow rate. |
| No Peaks Detected | Analyte not reaching the detector; low concentration. | Check for leaks in the system; confirm injection volume and sample concentration. |
| Ghost Peaks | Contamination from previous injections or the carrier gas. | Bake out the column and inlet; use high-purity carrier gas with a purifier. |
| Mass Spectrum Mismatch | Library match is incorrect; co-eluting peaks. | Manually interpret the mass spectrum; improve chromatographic separation to resolve co-eluting peaks. |
NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Sample viscosity; presence of paramagnetic impurities; poor shimming. | Dilute the sample; filter the sample; re-shim the spectrometer. |
| Low Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | Increase the sample concentration if possible; increase the number of scans. |
| Phasing Errors | Incorrect phasing during data processing. | Manually re-phase the spectrum. |
| Impurity Identification Difficulty | Overlapping signals. | Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural elucidation.[6] |
Experimental Protocols
Key Experiment 1: GC-MS for Volatile Impurity Profiling
Objective: To separate and identify volatile impurities in a this compound sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). For reactive analytes, consider a more inert column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C (or lower if degradation is suspected).
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST).
Key Experiment 2: ¹⁹F NMR for Fluorinated Impurity Identification
Objective: To identify and quantify fluorinated impurities in a this compound sample.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Add an internal standard with a known ¹⁹F signal if quantification is desired.
-
Instrumentation: NMR spectrometer with a fluorine-capable probe.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Frequency: As per the spectrometer's field strength (e.g., 470 MHz for a 500 MHz ¹H instrument).
-
Pulse Sequence: A standard single-pulse experiment.
-
Decoupling: ¹H decoupling may be applied to simplify the spectra.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.
-
Number of Scans: 64 or higher for good signal-to-noise.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify impurity signals by their chemical shifts and coupling patterns. Integrate the signals of the impurities and the internal standard for quantification.
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Analytical Tools for Impurity Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. biomedres.us [biomedres.us]
- 3. rroij.com [rroij.com]
- 4. This compound | CH2F3N | CID 542706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve functional group tolerance in trifluoromethylation
Welcome to the technical support center for trifluoromethylation strategies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating -CF₃ groups while preserving sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to enhance the functional group tolerance and success of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems encountered during trifluoromethylation reactions, focusing on functional group intolerance.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low to No Yield of Trifluoromethylated Product | 1. Incompatible Functional Groups: Unprotected nucleophilic groups (e.g., -OH, -NH₂, -SH) are reacting with the trifluoromethylating reagent, especially with electrophilic (CF₃⁺) sources. | • Protect sensitive groups: Use standard protecting groups like Boc/Cbz for amines or TBS/MOM for alcohols.[1] • Switch Reagent Type: Change from an electrophilic to a radical-based method (e.g., photoredox catalysis with CF₃SO₂Na), which often shows broader functional group tolerance.[1] • Use a Milder Reagent: Some modern reagents like Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) show high reactivity with broad functional group tolerance.[2] |
| 2. Reagent Decomposition: The trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) is unstable under the reaction conditions (e.g., high temperature, presence of certain nucleophiles). | • Verify Reagent Stability: Check the thermal stability of your reagent; some decompose at elevated temperatures.[2] • Optimize Reaction Conditions: Run the reaction at a lower temperature. For photoredox methods, ensure the light source is not generating excessive heat. • Degas Solvents: Remove oxygen, which can interfere with radical pathways or catalyst stability. | |
| 3. Incorrect Stoichiometry or Catalyst Inactivity: The ratio of substrate, reagent, and catalyst is suboptimal, or the catalyst (e.g., copper salt) is poisoned or inactive. | • Perform a Stoichiometry Screen: Titrate the amount of trifluoromethylating reagent and catalyst to find the optimal ratio. • Use Fresh Catalyst: Ensure copper catalysts are not oxidized (e.g., use Cu(I) salts or activate Cu(II) salts). • Consider Ligand Effects: For metal-catalyzed reactions, the choice of ligand is critical for catalyst stability and turnover. | |
| Formation of Multiple Side Products | 1. Side Reaction with Solvent: The solvent is participating in the reaction. For example, DMF can be a source of formylation under certain conditions. | • Solvent Screen: Test alternative solvents like DMSO, MeCN, or DCE. • Use a Non-reactive Solvent: Choose a solvent that is known to be inert under the specific reaction conditions. |
| 2. Reaction with Unprotected Functional Groups: An unprotected functional group is undergoing an undesired transformation. For instance, unprotected phenols can be oxidized or trifluoromethylated at the oxygen atom. | • Protect the group: As above, use an appropriate protecting group. • Biocatalytic Approach: For unprotected phenols, a laccase-catalyzed radical trifluoromethylation can be highly selective for the aromatic ring.[1][3] | |
| 3. Radical Polymerization: For reactions involving radical intermediates and olefinic substrates, polymerization can be a competitive pathway. | • Add a Radical Inhibitor: In some cases, a small amount of an inhibitor like TEMPO can suppress polymerization without quenching the desired reaction. • Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst is degrading over the course of the reaction. | • Add Catalyst in Portions: Instead of a single addition, add the catalyst in multiple portions throughout the reaction. • Change Ligand: A more robust ligand might be needed to stabilize the active catalytic species. |
| 2. Product Inhibition: The desired product may be coordinating to the catalyst and inhibiting its activity. | • Optimize for Lower Conversion: It may be necessary to run the reaction to a moderate conversion and recycle the starting material. |
Frequently Asked Questions (FAQs)
Q1: My substrate contains a primary amine (-NH₂). Which trifluoromethylation method should I avoid?
A1: You should be cautious with electrophilic trifluoromethylating reagents (e.g., Togni's, Umemoto's reagents). Primary amines are highly nucleophilic and can be directly trifluoromethylated at the nitrogen atom or undergo other side reactions. It is highly recommended to protect the amine (e.g., as a Boc-carbamate) before attempting the reaction. Alternatively, radical-based methods often show better compatibility with protected amines.[4]
Q2: I am performing a copper-catalyzed trifluoromethylation and observe a significant amount of biaryl homocoupling of my boronic acid starting material. How can I minimize this?
A2: Oxidative homocoupling is a common side reaction in copper-mediated cross-couplings. To minimize it, you can try several strategies:
-
Adjust the Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
Control the Oxidant: Ensure the oxidant is added slowly or that its concentration is carefully controlled, as excess oxidant can promote homocoupling.
-
Change the Solvent: The reaction medium can affect the solubility and reactivity of the copper species involved.
-
Modify Stoichiometry: Sometimes, using a slight excess of the trifluoromethylating agent relative to the boronic acid can favor the cross-coupling pathway.
Q3: Can I trifluoromethylate a molecule containing an unprotected phenol?
A3: It is challenging but possible. Most traditional methods will lead to O-trifluoromethylation or decomposition. However, specialized methods have been developed for this purpose. A notable strategy is the use of biocatalysis, where a laccase enzyme generates a phenol radical cation in situ, which then combines with a CF₃ radical.[1][3] This approach can provide good yields of C-trifluoromethylated phenols under mild conditions, tolerating various other functional groups like aldehydes, esters, and nitriles.[5][6]
Q4: What is the main difference in functional group tolerance between radical and electrophilic trifluoromethylation?
A4: The primary difference lies in their reactivity towards nucleophiles.
-
Electrophilic Methods (using "CF₃⁺" sources like Togni's reagent) are sensitive to nucleophilic functional groups (-OH, -NH₂, -SH) and electron-rich systems, which can directly react with the reagent.
-
Radical Methods (using "CF₃•" sources, often via photoredox or with reagents like CF₃SO₂Na) are generally more tolerant of these nucleophilic groups. Radicals are less likely to react directly with lone pairs and are more selective towards C-H bonds or addition to π-systems, making them ideal for late-stage functionalization of complex molecules.[1]
Data Presentation: Functional Group Tolerance Comparison
The following table provides a general comparison of the compatibility of common functional groups with different classes of trifluoromethylation reagents. Note: Compatibility can be highly dependent on specific reaction conditions, catalysts, and ligands.
| Functional Group | Togni's Reagent (Electrophilic/Radical) | Umemoto's Reagent (Electrophilic) | CF₃SO₂Na (Radical Source) | CF₃SiMe₃ (Nucleophilic Source) |
| Ester, Amide | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Ketone, Aldehyde | Generally Tolerated | Generally Tolerated | Generally Tolerated | Incompatible (Reacts) |
| Alkyl Halide (Br, Cl) | Generally Tolerated | Generally Tolerated | Generally Tolerated | Tolerated |
| Nitrile | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Ether | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Unprotected Alcohol (-OH) | Incompatible (Reacts) | Incompatible (Reacts) | Tolerated (Radical)[1] | Incompatible (Proton Source) |
| Unprotected Amine (-NH₂) | Incompatible (Reacts) | Incompatible (Reacts) | Tolerated (Radical) | Incompatible (Proton Source) |
| Unprotected Thiol (-SH) | Incompatible (Reacts) | Incompatible (Reacts) | Tolerated (Radical) | Incompatible (Proton Source) |
| Boronic Acid/Ester | Tolerated (in Cu-coupling)[7] | Tolerated (in Pd-coupling) | Tolerated (Radical) | Generally Tolerated |
| Alkene/Alkyne | Reacts (Addition) | Reacts (Addition) | Reacts (Addition) | Generally Tolerated |
| Electron-Rich Arene | Reacts | Reacts | Reacts | Generally Tolerated |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and solving low-yield trifluoromethylation reactions.
Reagent Selection Based on Functional Group
Caption: Decision tree for selecting a trifluoromethylation strategy based on substrate functional groups.
Experimental Protocols
Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid with High Functional Group Tolerance
This protocol is adapted from a method known for its mild conditions and broad scope, making it suitable for substrates with various functional groups.[7][8]
Materials:
-
Aryl boronic acid (1.0 mmol, 1.0 equiv)
-
CF₃SiMe₃ (Ruppert-Prakash reagent) (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl boronic acid (1.0 mmol), CuI (20 mol%), 1,10-phenanthroline (20 mol%), and KF (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the CF₃SiMe₃ (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction by adding 20 mL of aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethylated arene.
This method has been shown to tolerate functional groups such as esters, ketones, ethers, and alkyl halides.[4][8]
References
- 1. Biocatalytic trifluoromethylation of unprotected phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] A diverse array of reagents has been developed to facilitate this transformation, each with distinct mechanisms, reactivity profiles, and substrate scopes. This guide provides a comparative analysis of the most prominent trifluoromethylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Trifluoromethylating Agents
Trifluoromethylating agents can be broadly categorized into three classes based on their mode of action: electrophilic, nucleophilic, and radical.
-
Electrophilic "CF3+" Reagents: These reagents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. Prominent examples include Togni's reagents and Umemoto's reagents . They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and various heteroatom nucleophiles.[2][4][5]
-
Nucleophilic "CF3-" Reagents: These reagents provide a trifluoromethyl anion equivalent that reacts with electrophilic substrates. The most widely used is the Ruppert-Prakash reagent (TMSCF3) , which is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[6][7][8][9]
-
Radical "CF3•" Reagents: These reagents generate a trifluoromethyl radical, which can participate in a variety of addition and substitution reactions. The Langlois reagent (CF3SO2Na) is a key example, valued for its application in the trifluoromethylation of alkenes and heterocycles.[3][10][11][12]
Performance Comparison on Standard Substrates
To facilitate a direct comparison, the following tables summarize the performance of these key trifluoromethylating agents on representative substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: Trifluoromethylation of β-Keto Esters
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent II | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 42-67 | [4] |
| Umemoto's Reagent | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | up to 99 | [13][14] |
| Shibata's Reagent | Cyclohexanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 95 | [4] |
Table 2: Trifluoromethylation of Styrene Derivatives
| Reagent | Substrate | Product | Yield (%) | Reference |
| Langlois Reagent | Styrene | 2-phenyl-1-(trifluoromethyl)ethan-1-one | 77 | [11] |
| Togni's Reagent | Styrene | (3,3,3-trifluoroprop-1-en-2-yl)benzene | 85 |
Table 3: Trifluoromethylation of Heterocycles
| Reagent | Substrate | Product | Yield (%) | Reference |
| Langlois Reagent | Caffeine | 8-(Trifluoromethyl)caffeine | 81 | [15] |
| Togni's Reagent | Indole | 3-(Trifluoromethyl)indole | 75 | |
| Umemoto's Reagent | Pyrrole | 2-(Trifluoromethyl)pyrrole | 87 |
Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows and reaction mechanisms for each class of trifluoromethylating agent.
Electrophilic Trifluoromethylation Workflow
References
- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umemoto Reagent I - Enamine [enamine.net]
- 3. Reagent of the month – November - Langlois reagent [santiago-lab.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Trifluoromethanamine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and agrochemical industries where the efficacy and safety of a compound are paramount. Trifluoromethanamine (CF₃NH₂), a small, fluorinated amine, presents unique challenges for purity assessment due to its volatility and polarity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, direct method for the purity assessment of this compound, offering distinct advantages over traditional chromatographic and other analytical techniques. As a primary ratio method, qNMR does not require identical reference standards for each impurity, providing a direct measure of the analyte concentration against a certified reference material. This guide will delve into the methodologies of qNMR, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, presenting a comprehensive comparison to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for this compound Purity
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, expected impurities, required accuracy and precision, and available instrumentation. Below is a comparative summary of qNMR and its alternatives for the analysis of this compound.
| Method | Principle | Advantages for this compound | Limitations | Typical Purity Range (%) | Estimated Uncertainty (%) |
| qNMR | Direct quantification of nuclei in a magnetic field. | High precision and accuracy; structural confirmation of analyte and impurities; primary method (traceable to SI units); both ¹H and ¹⁹F NMR can be used. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. | 98.0 - 100.0 | 0.1 - 0.5 |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity for volatile impurities; excellent for identifying unknown impurities. | Requires derivatization for polar amines to improve peak shape; potential for thermal degradation of the analyte. | 95.0 - 99.9 | 0.2 - 1.0 |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Suitable for a wide range of compounds; various detection methods available. | This compound's high polarity and low UV absorbance make direct analysis challenging; may require derivatization or specialized columns (e.g., HILIC). | 95.0 - 99.9 | 0.2 - 1.5 |
| Elemental Analysis | Combustion of the sample to determine the elemental composition (C, H, N). | Provides fundamental confirmation of the empirical formula. | Does not distinguish between the target compound and isomeric impurities; less precise for high purity assessment. | Provides elemental composition, not direct purity of a specific compound. | 0.3 - 1.0 |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for the purity determination of this compound.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃)) in which both the analyte and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹H or ¹⁹F.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply a line broadening factor of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons/fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (with derivatization):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).
-
To an aliquot of the solution, add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture to ensure complete derivatization.
-
Dilute the derivatized sample to the desired concentration for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A column suitable for volatile amines, such as an Rtx-Volatile Amine column (30 m x 0.25 mm ID, 0.5 µm film thickness).[2]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
3. Data Analysis:
-
Determine the retention time of this compound.
-
Calculate the purity based on the area percentage of the main peak.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: qNMR workflow for this compound purity.
Caption: GC-MS workflow for this compound purity.
Logical Relationships in Method Selection
The selection of an appropriate analytical method is a logical process based on the specific requirements of the analysis.
Caption: Decision tree for method selection.
Conclusion
For the definitive purity assessment of this compound, qNMR spectroscopy stands out as the most robust and accurate method. Its ability to provide a direct, primary measurement of purity without the need for impurity standards makes it an invaluable tool for quality control and reference material certification. While GC-MS is an excellent complementary technique for the identification and quantification of volatile impurities, and HPLC can be adapted for purity analysis with appropriate method development, qNMR offers a more direct and fundamentally sound approach to validating the purity of this challenging analyte. The choice of method should ultimately be guided by the specific analytical needs, available resources, and the intended use of the this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of Trifluoromethanamine Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry for the analysis of trifluoromethanamine (CF3NH2) fragmentation against alternative analytical techniques. Experimental data and methodologies are presented to offer a comprehensive overview for researchers working with fluorinated compounds.
Introduction to this compound Analysis
This compound is a small organofluorine compound with a molecular weight of approximately 85.03 g/mol .[1] Its analysis is crucial in various research and development settings. Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a primary technique for identifying and quantifying such volatile compounds. Understanding its fragmentation pattern under electron ionization (EI) is essential for accurate identification. This guide also explores alternative methods like 19F Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS with derivatization, providing a comparative perspective on their applicability.
Mass Spectrometry Fragmentation of this compound
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion and key fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 85 | [CF3NH2]+• (Molecular Ion) | Third Highest |
| 66 | [CF2NH2]+ | Second Highest |
| 46 | [CH2NF]+• | Top Peak |
Table 1: Key fragment ions of this compound observed in electron ionization mass spectrometry. Data sourced from the NIST Mass Spectrometry Data Center.[1]
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations and radical species. The strong electron-withdrawing nature of the fluorine atoms significantly influences the fragmentation pathways.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be visualized as a series of bond cleavages. The initial ionization event forms the molecular ion [CF3NH2]+•. Subsequent fragmentation likely proceeds through the loss of a fluorine atom or rearrangement.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool for the analysis of this compound, other techniques offer complementary advantages, particularly for quantification and in complex matrices.
| Analytical Method | Principle | Advantages | Disadvantages |
| Direct GC-MS | Separation by gas chromatography followed by mass analysis of fragments. | High sensitivity and specificity for identification. | Fragmentation can be complex; potential for ion source contamination with reactive analytes. |
| 19F NMR Spectroscopy | Measures the nuclear magnetic resonance of the 19F nucleus. | Non-destructive, highly quantitative without the need for identical standards, and provides structural information.[2][3] | Lower sensitivity compared to MS; requires higher sample concentrations. |
| GC-MS with Derivatization | Chemical modification of the amine to a less polar and more volatile derivative before GC-MS analysis. | Improves chromatographic peak shape and thermal stability.[4] | Adds an extra step to sample preparation, which can introduce variability. |
Table 2: Comparison of analytical methods for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard GC-MS protocol for the analysis of volatile amines can be adapted for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A capillary column suitable for volatile amine analysis, such as a porous layer open tubular (PLOT) or a specific amine-deactivated column.
-
Injection: Split or splitless injection depending on the sample concentration. The injector temperature should be optimized to ensure volatilization without degradation.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) to ensure separation from other volatile components, followed by a ramp to a higher temperature to elute the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, typically at 70 eV. Data is acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative 19F NMR (qNMR) can be used for the accurate determination of this compound concentration.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent, and a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte is added.
-
Acquisition Parameters: A pulse sequence with a sufficient relaxation delay (D1) is crucial for accurate quantification. The number of scans can be increased to improve the signal-to-noise ratio.
-
Quantification: The concentration of this compound is determined by comparing the integral of its 19F signal to the integral of the internal standard's 19F signal.
GC-MS with Derivatization
For improved chromatography, this compound can be derivatized prior to GC-MS analysis. A common approach for primary amines is acylation.
-
Derivatization Reagent: An acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used.
-
Procedure: The sample containing this compound is dried and then reacted with the derivatizing reagent, often in the presence of a catalyst and a non-polar solvent. The reaction mixture is typically heated to ensure complete derivatization.
-
Analysis: The derivatized sample is then analyzed by GC-MS as described above. The resulting derivative will have a different retention time and mass spectrum compared to the underivatized compound.
Visualization of Analytical Workflow
The general workflow for the analysis of this compound using the compared methods can be visualized as follows:
Conclusion
The choice of analytical method for this compound depends on the specific research question. Direct GC-MS provides excellent qualitative information through its characteristic fragmentation pattern. For precise and accurate quantification, 19F NMR is a powerful, non-destructive alternative. When dealing with complex matrices or when chromatographic performance is an issue, GC-MS with derivatization offers a robust solution. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method for their analytical needs.
References
A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylation Methods
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science. This guide provides an objective comparison of the two primary approaches for this transformation: electrophilic and nucleophilic trifluoromethylation. By examining their mechanisms, substrate scope, and performance through experimental data, this document aims to inform the selection of the most suitable method for a given synthetic challenge.
The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The choice between an electrophilic or nucleophilic approach depends largely on the nature of the substrate and the desired reactivity. Electrophilic methods employ reagents that deliver a "CF3+" equivalent to nucleophilic substrates, while nucleophilic methods utilize a "CF3-" source to react with electrophilic compounds.
At a Glance: Key Differences Between the Methods
| Feature | Electrophilic Trifluoromethylation | Nucleophilic Trifluoromethylation |
| CF3 Source | "CF3+" equivalent (e.g., Togni's reagents, Umemoto's reagents) | "CF3-" equivalent (e.g., Ruppert-Prakash reagent, fluoroform) |
| Typical Substrates | Electron-rich species: arenes, heteroarenes, alkenes, enolates, thiols, alcohols | Electron-deficient species: aldehydes, ketones, imines, esters |
| Common Reagents | Hypervalent iodine compounds, sulfonium salts | Organosilicon compounds, fluoroform-derived reagents |
| Reaction Initiation | Often spontaneous, can be promoted by catalysts (e.g., Cu, Pd) or light | Requires an activator (e.g., fluoride source, strong base) |
| Mechanistic Hallmark | Can proceed via polar substitution or single-electron transfer (SET), often involving radical intermediates | Formation of a trifluoromethyl anion or its equivalent |
Performance Comparison: A Data-Driven Overview
The following tables summarize quantitative data from key experiments, offering a direct comparison of the performance of electrophilic and nucleophilic trifluoromethylation methods on various substrates.
Table 1: Trifluoromethylation of Carbonyl Compounds and their Derivatives
| Substrate | Method | Reagent | Catalyst/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Nucleophilic | TMSCF3 | TBAF (cat.) | THF | 20 | 0.08 | >95 | [1] |
| Benzaldehyde | Nucleophilic | TMSCF3 | TBAF (cat.) | THF | 20 | 0.08 | 73 | [2] |
| 4-Methoxybenzaldehyde | Nucleophilic | TMSCF3 | TBAF (cat.) | THF | 20 | 0.08 | 43 | [2] |
| Acetophenone | Nucleophilic | TMSCF3 | TBAT (cat.) | THF | 20 | 0.17 | 90 | [2] |
| Benzophenone | Nucleophilic | TMSCF3 | TBAF (cat.) | THF | 20 | 1 | <10 | [2] |
| Ethyl 2-oxo-2-phenylacetate | Electrophilic | Umemoto's Reagent | Chiral Guanidine | CH2Cl2 | -78 | 24 | 65 | [3] |
| 1-Indanone-2-carboxylate | Electrophilic | Togni's Reagent | Phase-transfer cat. | CH2Cl2/H2O | RT | 1 | 67 | [4] |
Table 2: Trifluoromethylation of Arenes and Heteroarenes
| Substrate | Method | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Electrophilic | Togni's Reagent | None | CH3CN | 80 | 12 | 85 | [5] |
| 1-Methylindole | Electrophilic | Togni's Reagent | None | CH3CN | 80 | 12 | 92 | [5] |
| Aniline | Electrophilic | Umemoto's Reagent | None | DMF | RT | 3 | 50 (ortho+para) | [6] |
| Pyrrole | Electrophilic | S-(trifluoromethyl)diphenylsulfonium triflate | None | THF | Reflux | 1 | 87 | [4] |
Mechanistic Pathways Visualized
The distinct mechanisms of electrophilic and nucleophilic trifluoromethylation are illustrated below. These diagrams depict the key steps, from reagent activation to product formation.
Experimental Protocols
General Procedure for Electrophilic Trifluoromethylation of Indoles with Togni's Reagent
This protocol is a representative example of a catalyst-free electrophilic trifluoromethylation.[5]
-
Materials:
-
Indole derivative (1.0 equiv)
-
Togni's Reagent I (1.5 equiv)
-
Acetonitrile (CH3CN) as solvent
-
-
Procedure:
-
To a solution of the indole derivative in acetonitrile, add Togni's Reagent I.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indole.
-
General Procedure for Nucleophilic Trifluoromethylation of Aldehydes with Ruppert-Prakash Reagent (TMSCF3)
This protocol outlines the widely used nucleophilic trifluoromethylation of carbonyl compounds.[2]
-
Materials:
-
Aldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M, 0.1 equiv) as the initiator.
-
Anhydrous tetrahydrofuran (THF) as solvent.
-
Aqueous HCl (e.g., 1 M) for workup.
-
-
Procedure:
-
Dissolve the aldehyde and TMSCF3 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated alcohol.
-
Concluding Remarks
Both electrophilic and nucleophilic trifluoromethylation methods offer powerful tools for the synthesis of trifluoromethylated compounds. The choice of method is primarily dictated by the electronic nature of the substrate. Electrophilic methods are indispensable for the functionalization of electron-rich systems, while nucleophilic approaches are the go-to for reactions with electrophilic centers. Recent advancements continue to expand the scope and utility of both methodologies, providing chemists with an increasingly sophisticated toolkit for the precise installation of the trifluoromethyl group, a cornerstone of modern drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is paramount. The introduction of a trifluoromethyl (CF3) group in place of a methyl (CH3) group on a nitrogen atom (N-CF3 vs. N-CH3) has emerged as a promising strategy to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of N-CF3 compounds with their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The N-trifluoromethyl substitution can significantly impact a molecule's physicochemical properties, including lipophilicity and susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.[1][2] Generally, N-CF3 azoles exhibit greater stability in aqueous media compared to N-CF3 amines, which can be prone to hydrolysis.[2] This guide will focus on the metabolic stability of N-CF3 compounds in the context of liver microsomal assays, a standard in vitro model for predicting hepatic clearance.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of several N-CF3 compounds compared to their N-CH3 analogs in human liver microsomes (HLM). The data, extracted from a study by Schiesser et al. (2020), clearly demonstrates the positive impact of the N-CF3 group on metabolic stability, as evidenced by longer half-lives (t½) and lower intrinsic clearance (CLint) values.[2]
| Compound Pair | Structure | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) |
| N-CH3 Imidazole 1a | (Structure not available) | 13 (± 1) | 160 (± 16) |
| N-CF3 Imidazole 1b | (Structure not available) | 111 (± 10) | 19 (± 2) |
| N-CH3 Pyrazole 2a | (Structure not available) | 10 (± 0) | 208 (± 1) |
| N-CF3 Pyrazole 2b | (Structure not available) | > 240 | < 9 |
| N-CH3 Triazole 3a | (Structure not available) | 68 (± 11) | 31 (± 6) |
| N-CF3 Triazole 3b | (Structure not available) | > 240 | < 9 |
Table 1: Comparison of Metabolic Stability of N-CH3 and N-CF3 Azoles.
The Metabolic Pathway: N-Dealkylation by Cytochrome P450
The primary metabolic pathway for many N-alkyl compounds is N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 enzymes in the liver.[3] This process involves the oxidation of the carbon adjacent to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that subsequently cleaves to yield a dealkylated amine and an aldehyde or ketone.[3]
The substitution of a methyl group with a trifluoromethyl group significantly alters this metabolic fate. The strong electron-withdrawing nature of the CF3 group and the high strength of the C-F bonds make the N-CF3 moiety more resistant to oxidative metabolism by CYP450 enzymes.[4] While the exact mechanism of N-detrifluoromethylation is not as well-elucidated as N-demethylation, it is understood to be a much less favorable process. This increased resistance to N-dealkylation is a key factor contributing to the enhanced metabolic stability of N-CF3 compounds.
Several CYP450 isoforms are involved in the metabolism of N-alkyl compounds, with CYP3A4 being a major contributor to the N-demethylation of many drugs.[5][6] While specific studies on the CYP isoform selectivity for N-CF3 compounds are limited, the general observation of increased stability suggests a broad resistance to metabolism by the major drug-metabolizing CYPs.
Caption: Metabolic pathway comparison of N-CH3 and N-CF3 compounds.
Experimental Protocols: Liver Microsomal Stability Assay
The metabolic stability of the compounds presented in this guide was assessed using a standardized liver microsomal stability assay. This in vitro method provides a reliable measure of a compound's susceptibility to metabolism by hepatic enzymes.
Materials:
-
Test compound (N-CF3 and N-CH3 analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Initiation of Reaction: The test compound is added to the pre-warmed master mix to initiate the metabolic reaction. The final concentration of the test compound is typically around 1 µM.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Caption: Workflow for a typical liver microsomal stability assay.
Conclusion
The strategic incorporation of an N-trifluoromethyl group is a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. Experimental data from in vitro liver microsomal assays consistently demonstrate that N-CF3 azoles, in particular, exhibit significantly longer half-lives and lower intrinsic clearance compared to their N-CH3 counterparts. This increased stability is primarily attributed to the resistance of the N-CF3 moiety to oxidative N-dealkylation by cytochrome P450 enzymes. By understanding the metabolic pathways and employing standardized assessment protocols, researchers can effectively leverage the N-CF3 substitution to design more robust and efficacious therapeutic agents. While the impact on specific signaling pathways requires further investigation, the evidence supporting the enhanced metabolic stability of N-CF3 compounds is compelling.
References
- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CYP3A4 and CYP2C8 as the major cytochrome P450 s responsible for morphine N-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Trifluoromethanamine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of trifluoromethanamine (CF₃NH₂) in complex reaction mixtures is critical for process optimization, yield determination, and kinetic studies. This guide provides a detailed comparison of the two primary analytical techniques for this purpose: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present a side-by-side evaluation of their performance, supported by experimental data and detailed protocols.
Methodology Comparison: ¹⁹F NMR vs. GC-MS
The choice between ¹⁹F NMR and GC-MS for the quantitative analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the reaction matrix. Below is a summary of the key performance characteristics of each method.
Table 1: Quantitative Performance Comparison
| Parameter | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.5 - 10 µg/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 25 µg/mL | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Sample Preparation | Minimal (dilution) | Derivatization required |
| Analysis Time per Sample | 5 - 15 minutes | 20 - 40 minutes (including derivatization) |
| Selectivity | Excellent for fluorinated compounds | High (with MS detection) |
| Matrix Effects | Generally low | Can be significant, requiring matrix-matched standards |
Experimental Protocols
Detailed methodologies for both ¹⁹F NMR and GC-MS are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the direct quantification of fluorinated compounds like this compound. A key advantage is that derivatization is not required, simplifying sample preparation.
Sample Preparation:
-
An aliquot of the reaction mixture is accurately weighed.
-
A known amount of an internal standard (e.g., trifluoroethanol or 3,5-bis(trifluoromethyl)benzoic acid) is added.
-
The sample is diluted with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹⁹F NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 30-90°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the analyte and internal standard (typically 20-60 seconds to ensure full relaxation for accurate quantification).[1]
-
Number of Scans: 16-64 (depending on concentration)
-
Internal Standard: A stable, fluorinated compound with a resonance that does not overlap with the analyte or other components in the mixture.
Quantification: The concentration of this compound is determined by comparing the integral of its ¹⁹F NMR signal to the integral of the known concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity for the analysis of volatile compounds. However, due to the polarity and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.
Derivatization Protocol (with Trifluoroacetic Anhydride - TFAA):
-
An aliquot of the reaction mixture is taken.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added.
-
The sample is extracted with a suitable organic solvent.
-
The solvent is evaporated, and the residue is reconstituted in a dry, aprotic solvent (e.g., acetonitrile).
-
Trifluoroacetic anhydride (TFAA) and a catalyst/acid scavenger (e.g., pyridine or triethylamine) are added.
-
The mixture is heated (e.g., at 60-70°C for 30 minutes) to form the N-trifluoroacetyl derivative of this compound.
-
The derivatized sample is then injected into the GC-MS.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Optimized to separate the derivatized analyte from other components (e.g., start at 50°C, ramp to 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
References
A Comparative Guide to the Verification of Drug Identity and Purity by ¹H-NMR
For researchers, scientists, and professionals in drug development, establishing the identity and purity of a drug substance is a critical step in ensuring its quality, safety, and efficacy. While various analytical techniques are available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has emerged as a powerful and versatile tool. It provides both qualitative and quantitative information from a single experiment, making it an efficient method for comprehensive drug analysis.[1][2]
Quantitative ¹H-NMR (qNMR) is recognized as a primary analytical method because the signal intensity is directly proportional to the number of protons, eliminating the need for compound-specific reference standards in many cases.[3][4] This guide provides an objective comparison of ¹H-NMR with other common analytical techniques, detailed experimental protocols, and a clear data interpretation framework.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. ¹H-NMR offers a unique combination of structural elucidation and quantitative capabilities. Below is a comparison with other widely used methods.
| Parameter | ¹H-NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the resonance of ¹H nuclei in a magnetic field, providing detailed structural and quantitative data. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Separates components like HPLC, followed by mass-to-charge ratio analysis for mass determination. |
| Identity Verification | Excellent. Provides a unique "fingerprint" based on the complete molecular structure. | Good. Based on retention time comparison with a reference standard. | Excellent. Based on retention time and mass-to-charge ratio, providing high specificity. |
| Purity/Quantitation | Excellent (Primary Ratio Method). Signal area is directly proportional to the number of protons. Can quantify without a specific analyte standard.[5] | Very Good (Relative Method). Requires a specific, high-purity reference standard for the analyte for accurate quantitation. | Good. Generally used for quantitation but can be affected by ionization efficiency and matrix effects. |
| Structural Information | Excellent. Provides detailed information about the molecular structure, including connectivity of atoms. | Limited. Provides no direct structural information. | Good. Provides molecular weight and fragmentation patterns which aid in structural elucidation. |
| Sample Preparation | Simple. Involves dissolving a precisely weighed sample and internal standard in a deuterated solvent. | Moderate. Requires sample dissolution in the mobile phase and often filtration. Method development can be extensive. | Moderate to Complex. Similar to HPLC, but buffer and solvent choice is critical to avoid MS source contamination. |
| Analysis Time | Rapid. A typical experiment can take from a few minutes to less than an hour per sample.[6][7] | Moderate. Runtimes are typically 10-30 minutes per sample, plus time for column equilibration. | Moderate. Similar run times to HPLC. |
| Key Advantages | Non-destructive; provides universal detection for proton-containing compounds; simultaneous qualitative and quantitative analysis.[3][8] | High sensitivity and resolution; well-established for routine quality control. | Very high sensitivity and selectivity; excellent for impurity profiling at trace levels. |
| Key Disadvantages | Lower sensitivity compared to MS; high initial instrument cost; potential for signal overlap in complex mixtures.[3][9] | Requires a reference standard for each analyte to be quantified; co-eluting impurities can be missed. | Ionization suppression can affect accuracy; quantitation requires careful validation. |
Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Drug Purity
This protocol describes a general method for determining the purity of a drug substance using an internal standard.
Materials and Instrumentation
-
Analyte: The drug substance to be analyzed.
-
Internal Standard (IS): A high-purity (certified) compound with a simple ¹H-NMR spectrum that does not overlap with the analyte signals. Common examples include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.[4][5]
-
Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Equipment: Analytical balance, volumetric flasks, vials.
Sample Preparation
-
Weighing: Accurately weigh a specific amount of the drug substance (e.g., 10-20 mg) into an NMR tube or a vial.
-
Internal Standard: Accurately weigh a specific amount of the chosen internal standard and add it to the same container. The molar ratio of IS to the analyte should be optimized for clear signal integration.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of the appropriate deuterated solvent to the container.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters: Set the parameters for quantitative analysis. Key parameters include:
-
Pulse Angle: A 90° pulse is often used.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate signal integration. A value of 30-60 seconds is common.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 for accurate quantification).[10]
-
Acquisition Time (at): Typically 2-4 seconds.
-
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and Baseline Correction: Manually correct the phase and baseline of the spectrum to ensure accurate integration.
-
Integration: Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. Avoid signals that may overlap with impurities or residual solvent peaks.
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (WIS / WA) * PIS
Where:
-
IA, IIS: Integral values of the analyte and internal standard signals.
-
NA, NIS: Number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MA, MIS: Molecular weights of the analyte and internal standard.
-
WA, WIS: Weights of the analyte and internal standard.
-
PIS: Purity of the internal standard (as a percentage).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for determining drug identity and purity using ¹H-NMR.
Caption: Experimental workflow for drug purity analysis by qNMR.
Caption: Logical process for drug identity and purity determination from a ¹H-NMR spectrum.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Trifluoromethanamine Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization of trifluoromethanamine (CF3NH2), a crucial building block in medicinal chemistry and materials science. Given its reactive nature and low molecular weight, robust and cross-validated analytical methods are imperative for accurate identification, quantification, and stability assessment. This document outlines the principles, experimental considerations, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound is contingent on the specific analytical goal, whether it be identification, quantification, or stability assessment. Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Key Performance Parameters for this compound | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection. | Sensitivity: High (ng/mL to pg/mL levels).[1][2] Selectivity: High, based on retention time and mass spectrum. Accuracy: Good for quantification with appropriate standards. Precision: High. | Excellent for separating this compound from impurities and reaction byproducts. Provides structural information from fragmentation patterns.[3] | Requires derivatization for less volatile compounds, though CF3NH2 is volatile.[4] Potential for on-column degradation of reactive analytes. |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations of functional groups. | Sensitivity: Moderate. Selectivity: Good for identifying characteristic functional groups (N-H, C-F). Accuracy: Semi-quantitative to quantitative with calibration. Precision: Good. | Non-destructive and rapid analysis.[5] Provides direct information on chemical bonds present.[6] Can be used for in-situ reaction monitoring. | Less sensitive than GC-MS. Complex mixtures can lead to overlapping spectral features.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Sensitivity: Lower than MS. Selectivity: Very high, provides detailed structural information. Accuracy: Excellent for quantification (qNMR). Precision: High. | Provides unambiguous structural elucidation. ¹⁹F NMR is highly specific for fluorinated compounds.[8][9][10] Non-destructive. | Lower throughput compared to other techniques. Requires higher sample concentrations. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Due to its volatility, this compound can be introduced directly into the GC system via headspace injection or by dissolving in a suitable, inert solvent like dichloromethane. Care must be taken to minimize analyte loss due to evaporation.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A mid-polarity column, such as a DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane), is suitable for separating polar amines.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) to a higher temperature (e.g., 250°C) to ensure good separation of components.
-
Mass Spectrometer: Can be operated in both electron ionization (EI) and chemical ionization (CI) modes.[12] EI will provide characteristic fragmentation patterns for identification, while CI can be used to enhance the molecular ion peak.
-
-
Data Analysis: Identification is based on matching the retention time and mass spectrum with a reference standard. Quantification is performed by creating a calibration curve using standards of known concentrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Gas Phase: this compound can be analyzed in a gas cell. The cell is first evacuated and then filled with the gaseous sample.
-
Solution: A dilute solution in a non-polar solvent that does not have strong IR absorption in the regions of interest (e.g., carbon tetrachloride, though with safety considerations) can be analyzed in a liquid cell.
-
Attenuated Total Reflectance (ATR): A drop of a solution containing this compound can be placed directly on the ATR crystal for analysis.[5]
-
-
Instrumentation:
-
FT-IR Spectrometer: A standard benchtop FT-IR spectrometer is sufficient.
-
Detector: A deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector can be used.
-
-
Data Collection:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally adequate.
-
Scans: Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.[13]
-
-
Data Analysis: Characteristic absorption bands for this compound are expected for N-H stretching (around 3300-3500 cm⁻¹) and C-F stretching (around 1100-1300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A known amount of an internal standard can be added for quantitative analysis (qNMR).[10][14]
-
Instrumentation:
-
NMR Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
-
-
Data Collection:
-
¹H NMR: Will show signals corresponding to the -NH₂ protons.
-
¹³C NMR: Will show a signal for the trifluoromethyl carbon, likely split by the fluorine atoms.
-
¹⁹F NMR: This is a highly sensitive and specific method for fluorinated compounds.[10] It will show a single resonance for the -CF₃ group, and the chemical shift will be sensitive to the chemical environment.
-
-
Data Analysis: Chemical shifts, coupling constants, and peak integrals are used to confirm the structure of this compound. For quantification, the integral of a specific analyte peak is compared to the integral of the internal standard of known concentration.
Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical techniques to ensure data integrity and reliability. This involves comparing the results obtained from different methods to assess their agreement and identify any potential biases.
Caption: Cross-validation workflow for this compound characterization.
Conclusion
The comprehensive characterization of this compound necessitates a multi-technique approach. GC-MS provides excellent sensitivity and separation capabilities, making it ideal for purity assessment and impurity profiling. FT-IR spectroscopy offers a rapid and non-destructive method for confirming the presence of key functional groups. NMR spectroscopy, particularly ¹⁹F NMR, is unparalleled for unambiguous structural elucidation and accurate quantification. By cross-validating the data obtained from these complementary techniques, researchers can ensure the highest level of confidence in the identity, purity, and stability of this compound, thereby supporting robust drug development and scientific research.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. scispace.com [scispace.com]
benchmarking trifluoromethanamine against novel trifluoromethylating reagents
A Comparative Guide to Novel Trifluoromethylating Reagents for N-Trifluoromethylation
For decades, the introduction of the trifluoromethyl (CF₃) group has been a cornerstone of modern medicinal and agricultural chemistry, imparting unique and beneficial properties to organic molecules. While methods for C-CF₃ bond formation are well-established, the direct trifluoromethylation of nitrogen atoms to form N-CF₃ linkages has presented a more complex challenge. This guide provides a comparative overview of contemporary reagents utilized for N-trifluoromethylation, with a focus on their performance, substrate scope, and experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate the N-CF₃ motif into their target molecules.
Introduction to N-Trifluoromethylation Strategies
The direct attachment of a trifluoromethyl group to a nitrogen atom can significantly alter the physicochemical properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. Historically, the synthesis of N-CF₃ compounds has been challenging due to the inherent reactivity of both the nitrogen nucleophile and the trifluoromethylating agent. However, recent advancements have led to the development of more efficient and selective reagents, which can be broadly categorized as electrophilic, radical, and novel nucleophilic/umpolung strategies. This guide will focus on a selection of prominent and emerging reagents from each category:
-
Electrophilic Reagents: Togni's and Umemoto's reagents are widely recognized for their ability to deliver an electrophilic "CF₃⁺" equivalent.
-
Radical Reagents: Langlois' reagent serves as a key source of the trifluoromethyl radical (•CF₃) for N-trifluoromethylation.
-
Novel Umpolung Strategy: The combination of (Me₄N)SCF₃ and a fluoride source represents an innovative approach that proceeds through a formal polarity inversion.
Performance Comparison of N-Trifluoromethylating Reagents
The selection of an appropriate N-trifluoromethylating reagent is contingent upon several factors, including the nature of the amine substrate, the presence of other functional groups, and the desired reaction conditions. The following tables summarize the performance of key reagents across different classes of amine substrates.
Table 1: N-Trifluoromethylation of Anilines and Arylamines
| Reagent System | Substrate Example | Product | Yield (%) | Reference |
| Togni's Reagent II | Aniline | N-(trifluoromethyl)aniline | 40-60 (mixture of isomers) | [1] |
| Umemoto's Reagent | 4-tert-Butylaniline | 4-tert-Butyl-N-(trifluoromethyl)aniline | 91 | [2] |
| Langlois' Reagent | Nitrosoarenes (precursor) | N-Trifluoromethylated hydroxylamines | 51-84 | [3] |
| (Me₄N)SCF₃ / AgF | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 98 | [4] |
Table 2: N-Trifluoromethylation of Aliphatic and Heterocyclic Amines
| Reagent System | Substrate Example | Product | Yield (%) | Reference |
| Togni's Reagent I | Benzotriazole | 1-(Trifluoromethyl)-1H-benzo[d][3][5]triazole | 85 | |
| Umemoto's Reagent | Indoline | 1-(Trifluoromethyl)indoline | 68 | [6] |
| Langlois' Reagent | Unactivated Alkenes (intramolecular cyclization with amine) | Trifluoromethylated Pyrrolidines | 43-80 | [7] |
| (Me₄N)SCF₃ / AgF | Tetracaine | N-Trifluoromethylated Tetracaine | 97 | [8] |
| CS₂ / AgF | Tetrahydroisoquinoline | N-Trifluoromethylated Tetrahydroisoquinoline | 96 | [9][10] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these N-trifluoromethylation methods. The following are representative protocols for each class of reagent.
Protocol 1: Electrophilic N-Trifluoromethylation using Togni's Reagent
This procedure is adapted from the trifluoromethylation of benzotriazole.[6]
Materials:
-
Benzotriazole
-
Togni's Reagent I
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of benzotriazole (1.0 mmol) in DCM (5 mL) is added Cs₂CO₃ (1.5 mmol).
-
Togni's Reagent I (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-trifluoromethylated product.
Protocol 2: Electrophilic N-Trifluoromethylation using Umemoto's Reagent
This protocol is a general procedure for the trifluoromethylation of amines.[6]
Materials:
-
Amine substrate (e.g., indoline)
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the amine (1.0 mmol) in DCM (10 mL) at -78 °C is added DIPEA (1.2 mmol).
-
A solution of Umemoto's reagent (1.1 mmol) in DCM (5 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the N-trifluoromethylated amine.
Protocol 3: Radical N-Trifluoromethylation using Langlois' Reagent
This protocol describes the synthesis of N-trifluoromethylated hydroxylamines from nitrosoarenes.[3]
Materials:
-
Nitrosoarene substrate
-
Sodium trifluoromethanesulfinate (Langlois' Reagent)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Hydroquinone
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of the nitrosoarene (0.10 mmol), Langlois' reagent (0.30 mmol), hydroquinone (0.11 mmol), and Cu(ClO₄)₂·6H₂O (1 mol%) is added EtOAc (0.8 mL).
-
TBHP (0.30 mmol) is added, and the mixture is stirred at room temperature for 1 hour.[3]
-
The reaction is diluted with water and extracted with EtOAc.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by chromatography to give the N-trifluoromethylated hydroxylamine.
Protocol 4: N-Trifluoromethylation via Umpolung Strategy using (Me₄N)SCF₃ and AgF
This one-pot procedure is adapted from the N-trifluoromethylation of secondary amines.[4][8]
Materials:
-
Secondary amine (e.g., N-methylaniline)
-
Tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃)
-
Silver(I) fluoride (AgF)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL) is added (Me₄N)SCF₃ (0.26 mmol).
-
The mixture is stirred at room temperature for 10-60 minutes, during which the formation of the thiocarbamoyl fluoride intermediate occurs.
-
Silver(I) fluoride (0.6 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or 50 °C for 2-5 hours.[4]
-
Upon completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated.
-
The residue is purified by filtration and solvent removal, or by column chromatography if necessary, to afford the N-trifluoromethylated amine.[4]
Visualization of Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflow for selecting an N-trifluoromethylating reagent and the proposed mechanistic pathways for each class of reagent.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
Proper Disposal of Trifluoromethanamine: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – In its commitment to fostering a culture of safety and environmental responsibility within the scientific community, this bulletin provides essential guidance on the proper disposal procedures for trifluoromethanamine (CH₂F₃N). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing the environmental impact of this organofluorine compound.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Protective Clothing | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with halogenated organic compounds.
-
Clearly label the container as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[2]
-
-
Storage:
-
Arrange for Professional Disposal:
-
This compound must be disposed of through a licensed hazardous waste disposal company.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the disposal company with a Safety Data Sheet (SDS) for a similar compound if one for this compound is not available, along with any other relevant information.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Potential Hazards of Improper Disposal
The thermal decomposition of organofluorine and amine compounds can produce highly toxic and corrosive gases.[1][3]
| Potential Decomposition Product | Associated Hazards |
| Hydrogen Fluoride (HF) | Highly corrosive and toxic; can cause severe burns. |
| Nitrogen Oxides (NOx) | Toxic and can cause respiratory problems. |
| Carbon Monoxide (CO) | A toxic gas produced during incomplete combustion. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal and Spill Response Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
